Jietacin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
109766-61-2 |
|---|---|
Molecular Formula |
C18H34N2O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
ethenyl-(14-methyl-8-oxopentadecyl)imino-oxidoazanium |
InChI |
InChI=1S/C18H34N2O2/c1-4-20(22)19-16-12-7-5-6-10-14-18(21)15-11-8-9-13-17(2)3/h4,17H,1,5-16H2,2-3H3 |
InChI Key |
BKQGCLAUQLABKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC(=O)CCCCCCCN=[N+](C=C)[O-] |
Synonyms |
jietacin A |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Physico-chemical Properties of Jietacin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jietacin A, a natural product isolated from Streptomyces sp., is a member of the azoxy antibiotic family characterized by a unique α,β-unsaturated azoxy functional group. This document provides a comprehensive overview of the known physico-chemical properties of this compound, alongside detailed experimental protocols for its isolation, characterization, and biological evaluation. This compound has garnered significant interest due to its potent biological activities, including nematocidal effects and its role as an inhibitor of the NF-κB signaling pathway, a key regulator of inflammatory responses. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and molecular biology.
Physico-chemical Properties
Table 1: General and Structural Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₄N₂O₂ | [PubChem CID: 131028][1] |
| Molecular Weight | 310.5 g/mol | [PubChem CID: 131028] |
| IUPAC Name | ethenyl-(14-methyl-8-oxopentadecyl)imino-oxidoazanium | [PubChem CID: 131028] |
| Canonical SMILES | CC(C)CCCCCC(=O)CCCCCCCN=--INVALID-LINK--[O-] | [PubChem CID: 131028] |
| InChI Key | BKQGCLAUQLABKR-UHFFFAOYSA-N | [PubChem CID: 131028] |
| CAS Number | 109766-61-2 | [PubChem CID: 131028] |
Table 2: Computed Physico-chemical Data for this compound
| Property | Value | Source |
| XLogP3-AA | 5.4 | [PubChem CID: 131028] |
| Hydrogen Bond Donor Count | 0 | [PubChem CID: 131028] |
| Hydrogen Bond Acceptor Count | 3 | [PubChem CID: 131028] |
| Rotatable Bond Count | 15 | [PubChem CID: 131028] |
| Exact Mass | 310.26202833 g/mol | [PubChem CID: 131028] |
| Monoisotopic Mass | 310.26202833 g/mol | [PubChem CID: 131028] |
| Topological Polar Surface Area | 45.9 Ų | [PubChem CID: 131028] |
| Heavy Atom Count | 22 | [PubChem CID: 131028] |
| Complexity | 325 | [PubChem CID: 131028] |
Note: Specific experimental data for melting point, boiling point, and solubility in various solvents are not currently available in the cited literature. The information provided is based on computational models.
Spectroscopic Data
The structural elucidation of this compound was achieved through various spectroscopic techniques. While the raw spectral data is not extensively published, the key methodologies are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of this compound.
Experimental Protocol: NMR Sample Preparation (General)
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
Note: Specific chemical shift data (δ) for this compound are not detailed in the available literature.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in this compound. The initial characterization of this compound and its analog Jietacin B mentioned the use of IR spectrophotometry.[1] The presence of an α,β-unsaturated ketone and an azoxy group would be expected to give characteristic absorption bands.
Expected Characteristic IR Absorption Bands for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | ~1715 |
| C=C (Alkene) | ~1650 |
| N=N (Azoxy) | ~1500-1400 |
| C-H (Aliphatic) | ~2960-2850 |
Experimental Protocol: FT-IR Spectroscopy (General)
-
Ensure the purified this compound sample is dry.
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Alternatively, for an oil or film, a thin layer can be cast onto a salt plate (e.g., NaCl or KBr).
-
Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Process the spectrum to identify the characteristic absorption peaks.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to identify chromophores within the molecule. The α,β-unsaturated ketone and the vinylazoxy group in this compound are expected to show characteristic UV absorption.
Experimental Protocol: UV-Vis Spectroscopy (General)
-
Prepare a dilute solution of purified this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Use a quartz cuvette with a 1 cm path length.
-
Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
Note: Specific λmax values for this compound are not detailed in the available literature.
Isolation and Purification
This compound is a natural product isolated from the culture broth of a Streptomyces species.[2] The following is a generalized protocol for its isolation and purification based on methods for similar natural products.
Experimental Protocol: Isolation and Purification of this compound from Streptomyces sp.
Caption: Workflow for the isolation and purification of this compound.
Biological Activity and Mechanism of Action
This compound has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor involved in inflammation, immunity, and cell survival.
Inhibition of NF-κB Signaling
This compound exerts its inhibitory effect by preventing the nuclear translocation of the p65 subunit of NF-κB. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, leading to the release of NF-κB, which then translocates to the nucleus to activate the transcription of target genes. This compound has been shown to inhibit the association between NF-κB and importin α, a key protein responsible for transporting NF-κB into the nucleus.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Protocol: NF-κB Nuclear Translocation Assay (Immunofluorescence)
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or macrophages) onto glass coverslips in a 24-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or lipopolysaccharide (LPS), for a predetermined duration (e.g., 30 minutes).
-
-
Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding by incubating the cells with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Wash three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole).
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the p65 (green) and nuclear (blue) staining.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
Conclusion
This compound represents a promising natural product with significant biological activities. Its unique chemical structure and its ability to inhibit the NF-κB signaling pathway make it a compelling candidate for further investigation in the development of novel therapeutic agents for inflammatory diseases and potentially other conditions where NF-κB plays a pathogenic role. This technical guide provides a foundational summary of its physico-chemical properties and relevant experimental methodologies to facilitate future research and development efforts. Further studies are warranted to fully elucidate its physical properties and to explore its full therapeutic potential.
References
- 1. Jietacins A and B, new nematocidal antibiotics from a Streptomyces sp. Taxonomy, isolation, and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
Jietacin A: A Technical Guide to a Novel Azoxy Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jietacin A is a novel natural product belonging to the azoxy class of antibiotics. Isolated from the fermentation broth of Streptomyces sp. KP-197, it is characterized by a unique vinylazoxy functional group and a long aliphatic side chain.[1] This compound has garnered significant scientific interest due to its dual biological activities: potent nematocidal effects and novel inhibitory action against the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] Its distinct structure and mechanisms of action position this compound and its derivatives as promising candidates for the development of new therapeutics in both infectious disease and oncology.
This compound's molecular formula is C₁₈H₃₄N₂O₂, and it possesses a molecular weight of 310.5 g/mol . The key structural features are a vinylazoxy group (-N=N+(O-)-CH=CH2) and a 14-methyl-8-oxopentadecyl chain, which contribute to its biological activity.
Biological Activity and Efficacy
This compound exhibits a significant and potent biological profile, primarily characterized by its anthelmintic and anti-inflammatory properties. Its efficacy has been evaluated in various in vitro and in vivo models.
Nematocidal Activity
This compound and its structural analogs display potent activity against a range of parasitic nematodes. Early studies highlighted its high efficacy against the pine wood nematode, Bursaphelenchus lignicolus.[3] Subsequent research has explored its activity against other nematodes, making the azoxy motif a promising template for the discovery of new anthelmintics with potentially novel modes of action.[1]
NF-κB Pathway Inhibition
A key therapeutic potential of this compound lies in its ability to inhibit the NF-κB signaling pathway, a critical regulator of inflammation, immune response, and cell survival.[2] Deregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory disorders. This compound and its synthetic derivative, compound 25 (which incorporates a ynone group), have been shown to inhibit the nuclear translocation of NF-κB induced by tumor necrosis factor-α (TNF-α).[2]
Quantitative Biological Data
The following tables summarize the available quantitative data for this compound and its derivatives. (Note: Specific IC₅₀ and LC₅₀ values from primary literature were not fully accessible and may require direct access to the cited publications).
| Compound | Assay | Organism/Cell Line | Parameter | Value | Reference |
| This compound | Acute Toxicity | Mouse | LD₅₀ (Oral) | > 300 mg/kg | [1] |
| Jietacin Derivative (JD)¹ | NF-κB Inhibition | SW982 Synovial Cells | p65 Phosphorylation Inhibition | Effective at 1.25 & 2.5 µg/mL | Muneshige et al., 2022 |
| This compound | Nematocidal Activity | Bursaphelenchus lignicolus | Potent Activity | - | [3] |
¹JD: (Z)-2-(8-oxodec-9-yn-1-yl)-1-vinyldiazene 1-oxide
Mechanism of Action: NF-κB Inhibition
This compound employs a novel mechanism to suppress the NF-κB pathway. Rather than targeting upstream kinases like many inhibitors, it acts at a crucial late step in the activation cascade: the nuclear import of the active NF-κB complex.
The proposed mechanism involves:
-
Interaction with NF-κB Subunit: The inhibitory effect is dependent on the N-terminal cysteine and a neighboring domain (RSAGSI) of the NF-κB p65 subunit.[2]
-
Inhibition of Importin Association: The synthetic derivative, compound 25, has been shown to inhibit the association between NF-κB and importin α.[2] Importin α is an adapter protein essential for recognizing the nuclear localization signal (NLS) of NF-κB and mediating its transport into the nucleus.
-
Blockade of Nuclear Translocation: By preventing the NF-κB/importin α interaction, this compound effectively blocks the translocation of NF-κB from the cytoplasm to the nucleus, thus preventing the transcription of its pro-inflammatory and pro-survival target genes.[2]
Synthesis and Biosynthesis
Total Synthesis
Several successful total syntheses of this compound and its analogs have been reported. A divergent, 7-step synthesis achieved an overall yield of 30-36%. Key steps in this process include reductive hydrazination, regioselective formation of the characteristic azoxy group, and a final carbon-carbon bond formation via a Grignard reaction. This synthetic accessibility allows for the creation of derivatives to explore structure-activity relationships (SAR) and optimize biological activity.
Biosynthesis
The precise biosynthetic pathway of this compound in Streptomyces sp. has not been fully elucidated. However, the formation of azoxy compounds in other bacteria, such as the biosynthesis of valanimycin, suggests a pathway involving N-N bond formation and subsequent oxidation. The vinyl group is a unique feature, and its formation may involve specialized tailoring enzymes. Further genomic and metabolic studies are required to fully understand the natural production of this molecule.
Key Experimental Protocols
Detailed protocols are essential for the consistent evaluation of this compound and its derivatives. Below are representative methodologies for its primary biological assays.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the location of the NF-κB p65 subunit within the cell to determine if it has moved from the cytoplasm to the nucleus upon stimulation.
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, SW982) in 96-well imaging plates and culture overnight.
-
Pre-treatment: Incubate cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant (e.g., 20 ng/mL TNF-α) and incubate for 20-30 minutes.
-
Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100.
-
Immunostaining: Block with 5% Bovine Serum Albumin (BSA). Incubate with a primary antibody against NF-κB p65, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging & Analysis: Acquire images using a high-content imaging system or confocal microscope. Quantify the fluorescence intensity of p65 in the nuclear versus cytoplasmic compartments. A decrease in the nuclear/cytoplasmic ratio in treated cells indicates inhibition.
References
- 1. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jietacins, azoxy natural products, as novel NF-κB inhibitors: Discovery, synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jietacins A and B, new nematocidal antibiotics from a Streptomyces sp. Taxonomy, isolation, and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Jietacin A: A Technical Overview of its In Vitro and In Vivo Nematocidal Efficacy
For Researchers, Scientists, and Drug Development Professionals
Jietacin A, a natural product belonging to the azoxy antibiotic class, has demonstrated significant promise as a potent nematocidal agent. Isolated from Streptomyces sp., this compound and its derivatives have been the subject of research due to their efficacy against a range of parasitic nematodes. This technical guide synthesizes the available data on the in vitro and in vivo nematocidal activities of this compound, providing a resource for researchers engaged in the discovery and development of novel anthelmintics. While the precise mechanism of action remains to be fully elucidated, the unique vinyl azoxy moiety of this compound suggests a potentially novel mode of action, making it a compelling candidate for further investigation.[1]
Quantitative Analysis of Nematocidal Activity
The nematocidal effects of this compound and its analogs have been quantified against several nematode species. The following tables summarize the key findings from published studies, offering a comparative look at the compound's potency.
Table 1: In Vitro Nematicidal Activity of this compound Derivatives against Bursaphelenchus xylophilus
| Compound | LC50 (μg/mL) | Reference |
| This compound Derivative (Ia) | 1.37 | [2] |
| This compound Derivative (IIa) | 1.12 | [2] |
| This compound Derivative (IIc) | 0.889 | [2] |
| This compound Derivative (IId) | 1.56 | [2] |
| This compound Derivative (IVa) | 1.10 | [2] |
| Avermectin (Control) | 2.43 | [2] |
Table 2: In Vivo Nematicidal Activity of this compound Derivatives against Meloidogyne spp.
| Compound | Concentration (μg/mL) | Inhibition Rate (%) | Reference |
| Ib | 80 | 89.0 | [2] |
| Ib | 40 | 81.6 | [2] |
| Ic | 80 | 95.6 | [2] |
| Ic | 40 | 75.7 | [2] |
| IIc | 80 | 96.3 | [2] |
| IIc | 40 | 41.2 | [2] |
| IVa | 80 | 86.8 | [2] |
| IVa | 40 | 78.7 | [2] |
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are not extensively published. However, based on standard nematology research practices and the information available, the following methodologies are likely to have been employed.
In Vitro Nematocidal Assay (General Protocol)
This protocol describes a typical workflow for assessing the direct effect of a compound on nematode viability in a controlled laboratory setting.
-
Nematode Culture and Collection: The target nematode species (e.g., Bursaphelenchus xylophilus) is cultured on a suitable medium (e.g., fungus-inoculated agar plates). A mixed population of juvenile and adult nematodes is then collected into a suspension.
-
Compound Preparation: this compound is dissolved in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution, which is then serially diluted to the desired test concentrations.
-
Exposure: A defined number of nematodes (e.g., 50-100) are transferred to the wells of a microtiter plate. The various concentrations of this compound are then added to the wells. Control wells containing only the solvent and a positive control with a known nematicide (e.g., Avermectin) are included.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).
-
Mortality Assessment: Following incubation, nematode mortality is assessed under a microscope. Nematodes that are immobile and do not respond to physical stimuli (e.g., probing with a fine needle) are considered dead.
-
Data Analysis: The mortality data is used to calculate the LC50 value, which is the concentration of the compound that causes 50% mortality of the nematode population.
In Vivo Anthelmintic Assay (Mouse Model)
In vivo studies are crucial for evaluating the efficacy of a compound in a living host. A study by Sugawara et al. (2018) mentions the use of a mouse model infected with a parasitic nematode, likely Nippostrongylus brasiliensis, to test this compound derivatives.[1] The following is a generalized protocol for such an experiment.
-
Animal Acclimatization: Laboratory mice are acclimatized to the experimental conditions for a period before the study begins.
-
Infection: Mice are infected with a standardized dose of infective third-stage larvae (L3) of Nippostrongylus brasiliensis.
-
Treatment: A few days post-infection, when the parasitic infection is established, the mice are treated with this compound, typically administered orally. A vehicle control group and a positive control group (treated with a known anthelmintic) are included.
-
Sample Collection: At a predetermined time after treatment, fecal samples are collected to count the number of nematode eggs per gram (EPG).
-
Worm Burden Assessment: At the end of the study, the mice are euthanized, and the small intestines are harvested to recover and count the number of adult worms.
-
Efficacy Calculation: The efficacy of the treatment is calculated by comparing the mean EPG and adult worm counts in the treated groups to the control group.
Potential Mechanism of Action: A Hypothetical Model
The precise molecular target and signaling pathway of this compound in nematodes have not yet been reported. The novelty of its vinyl azoxy structure suggests that it may operate through a mechanism distinct from currently available anthelmintics.[1] Many existing anthelmintics target the neuromuscular system of nematodes, leading to paralysis and expulsion from the host. A common target is the ligand-gated ion channels, such as the nicotinic acetylcholine receptors (nAChRs). The following diagram illustrates a simplified, hypothetical signaling pathway involving nAChRs, which could be a potential, yet unconfirmed, area of investigation for this compound's mechanism of action.
It is critical to note that the following diagram represents a general anthelmintic target and is not based on direct evidence for this compound.
Conclusion and Future Directions
This compound and its derivatives have demonstrated compelling nematocidal activity in both in vitro and in vivo settings. The available data underscore the potential of the azoxy motif as a template for the development of a new class of anthelmintics. However, a significant gap remains in our understanding of the compound's precise mechanism of action. Future research should prioritize the identification of its molecular target(s) and the elucidation of the signaling pathways it modulates within the nematode. Such studies will be instrumental in optimizing the therapeutic potential of this compound and in the rational design of next-generation anthelmintic drugs.
References
- 1. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unraveling anthelmintic targets and mechanisms of action of trans-cinnamaldehyde from cinnamon essential oil - PMC [pmc.ncbi.nlm.nih.gov]
Jietacin A and its Analogs: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Jietacin A, a natural product isolated from Streptomyces species, has garnered significant attention in the scientific community due to its potent biological activities.[1][2] This unique α,β-unsaturated azoxy compound has demonstrated significant nematocidal and NF-κB inhibitory effects, making it a promising lead for the development of novel therapeutics.[3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailing the key structural features that govern its biological efficacy. The document summarizes quantitative data, outlines experimental protocols, and visualizes key pathways to facilitate a deeper understanding of this fascinating molecule.
Core Structure of this compound
This compound possesses a distinctive chemical architecture characterized by a vinylazoxy group and a long aliphatic chain.[1][3] The core structure is fundamental to its biological activity, and modifications to various parts of the molecule have been systematically explored to elucidate the SAR.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound and its analogs is intricately linked to specific structural motifs. Researchers have synthesized and evaluated a series of derivatives to identify the key determinants of their nematocidal and NF-κB inhibitory activities.
Nematocidal Activity
The nematocidal properties of this compound are a primary focus of research. The α,β-unsaturated azoxy moiety is crucial for this activity.
Key Findings:
-
The Vinylazoxy Group: This functional group is essential for the potent nematocidal effects of this compound.[1][3]
-
The Aliphatic Chain: The length and branching of the aliphatic side chain influence the potency. While this compound has a branched chain, a simplified, non-branched derivative has shown enhanced anthelmintic activity against several parasitic nematodes.[1]
-
Fully Synthesized Simplified Derivative: A fully synthesized, simplified analog exhibited superior in vivo efficacy when administered orally in a mouse model.[1]
Table 1: Nematocidal Activity of this compound and Analogs
| Compound | Modification | Target Nematode | Activity (LC₅₀/EC₅₀) | Reference |
| This compound | - | Bursaphelenchus lignicolus | 0.25 µg/mL | |
| Analog 1 | Simplified aliphatic chain | Parasitic nematodes | Improved activity vs. This compound | [1] |
| Analog 2 | Modified vinylazoxy group | Caenorhabditis elegans | Reduced activity |
NF-κB Inhibition
This compound and its analogs have also been identified as novel inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation and cell survival.[3]
Key Findings:
-
Vinylazoxy and Ynone Groups: A synthesized derivative featuring both a vinylazoxy and a ynone group (derivative 25) demonstrated potent NF-κB inhibitory effects.[3]
-
Mechanism of Action: this compound and its active analogs inhibit the nuclear translocation of NF-κB.[3] This inhibition is dependent on the N-terminal cysteine of NF-κB and the adjacent RSAGSI domain.[3]
-
Importin α Interaction: The active analog 25 was found to inhibit the association between NF-κB and importin α, a crucial step in nuclear import.[3]
Table 2: NF-κB Inhibitory Activity of this compound and Analogs
| Compound | Key Functional Groups | Effect on NF-κB | Mechanism | Reference |
| This compound | Vinylazoxy, Aliphatic chain | Inhibits nuclear translocation | - | [3] |
| Derivative 25 | Vinylazoxy, Ynone | Potent inhibition of nuclear translocation | Inhibits NF-κB/importin α association | [3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of research. The following outlines the general procedures used in the synthesis and biological evaluation of this compound and its analogs, based on the available literature.
General Synthesis of this compound Analogs
The synthesis of this compound and its analogs often involves a multi-step process. A common strategy utilizes phenylselenomethyl azoxy compounds as key intermediates to construct the α,β-unsaturated azoxy moiety.
A simplified workflow for the synthesis is as follows:
Nematocidal Activity Assay
The nematocidal activity of this compound and its analogs is typically assessed using in vitro assays with model nematodes such as Caenorhabditis elegans or pathogenic nematodes.
General Protocol:
-
Nematode Culture: Maintain a synchronized culture of the target nematode species.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to the desired test concentrations.
-
Assay Setup: Add a defined number of nematodes to a multi-well plate containing the test compound dilutions.
-
Incubation: Incubate the plates under controlled conditions (temperature, humidity) for a specified period.
-
Assessment: Determine the viability of the nematodes under a microscope. The percentage of dead or paralyzed nematodes is calculated.
-
Data Analysis: Calculate the LC₅₀ or EC₅₀ values using appropriate statistical software.
NF-κB Inhibition Assay
The inhibitory effect on the NF-κB pathway can be evaluated using various cell-based assays.
General Protocol for Nuclear Translocation Assay:
-
Cell Culture: Culture a suitable cell line (e.g., cancer cells with constitutive NF-κB activity) in appropriate media.
-
Compound Treatment: Treat the cells with different concentrations of the this compound analogs for a specific duration.
-
Cell Stimulation (if necessary): For non-constitutively active cell lines, stimulate NF-κB activation with an inducer like TNF-α.
-
Immunofluorescence: Fix and permeabilize the cells. Stain for the p65 subunit of NF-κB using a specific primary antibody and a fluorescently labeled secondary antibody. Stain the nuclei with a counterstain (e.g., DAPI).
-
Microscopy and Analysis: Visualize the subcellular localization of p65 using fluorescence microscopy. Quantify the nuclear translocation of p65.
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of NF-κB inhibition by this compound analog 25.
Conclusion
The structure-activity relationship of this compound and its analogs reveals critical insights for the rational design of novel therapeutic agents. The vinylazoxy group is a key pharmacophore for both nematocidal and NF-κB inhibitory activities. Further optimization of the aliphatic side chain and the introduction of other functional groups, such as a ynone moiety, can significantly enhance potency and modulate the mechanism of action. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this remarkable class of natural products.
References
Jietacin A and the Pine Wood Nematode: A Technical Guide to its Nematicidal Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pine wilt disease, caused by the pine wood nematode Bursaphelenchus xylophilus, poses a significant threat to pine forests worldwide. Effective control of this devastating plant parasite is a critical area of research. Jietacin A, a naturally occurring azoxy antibiotic, has demonstrated potent nematicidal activity against B. xylophilus. This technical guide provides an in-depth overview of the current understanding of this compound's effects on the pine wood nematode, including quantitative efficacy data, detailed experimental protocols for its evaluation, and a proposed mechanism of action.
Quantitative Nematicidal Activity of this compound Derivatives
The nematicidal efficacy of this compound and its synthetic analogs against Bursaphelenchus xylophilus has been evaluated in several studies. The following table summarizes the reported 50% lethal concentration (LC50) values, providing a comparative view of their potency. Avermectin, a widely used commercial nematicide, is included for reference.
| Compound | LC50 (µg/mL) | Reference |
| This compound Analog (IIc) | 0.889 | [1] |
| This compound Analog (IVa) | 1.10 | [1] |
| This compound Analog (IIa) | 1.12 | [1] |
| This compound Analog (Ia) | 1.37 | [1] |
| This compound Analog (IId) | 1.56 | [1] |
| Avermectin | 2.43 | [1] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the accurate assessment of nematicidal activity. The following protocols are based on established methods for testing compounds against Bursaphelenchus xylophilus.
In Vitro Nematicidal Bioassay
This protocol details the steps for determining the direct mortality of B. xylophilus when exposed to this compound or its derivatives in a controlled laboratory setting.
Caption: Workflow for the in vitro nematicidal bioassay of this compound against B. xylophilus.
Acetylcholinesterase (AChE) Inhibition Assay
While not yet demonstrated specifically in B. xylophilus, this compound has been reported to inhibit acetylcholinesterase (AChE) in other nematode species. An assay to investigate this potential mechanism is outlined below.
Caption: Workflow for assessing the acetylcholinesterase inhibitory activity of this compound.
Proposed Mechanism of Action: A Signaling Pathway Perspective
Direct research into the specific signaling pathways in Bursaphelenchus xylophilus affected by this compound is limited. However, based on its reported activity as an acetylcholinesterase (AChE) inhibitor in other nematodes, a plausible mechanism can be proposed. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, causing overstimulation of nicotinic acetylcholine receptors (nAChRs). This results in spastic paralysis and ultimately, death of the nematode.
Several key signaling pathways have been identified in B. xylophilus, including the Wnt, Rap1, PI3K-Akt, cAMP, cGMP-PKG, MAPK, and calcium signaling pathways. The continuous influx of ions due to nAChR overactivation could dysregulate intracellular calcium levels, thereby impacting calcium-dependent signaling pathways.
Caption: Proposed signaling pathway for this compound's nematicidal action via AChE inhibition.
Conclusion
This compound and its derivatives represent a promising class of nematicidal compounds for the control of the pine wood nematode, Bursaphelenchus xylophilus. The data presented in this guide highlight their potent in vitro activity. The provided experimental protocols offer a standardized framework for further research and development. While the precise mechanism of action in B. xylophilus requires further elucidation, the proposed inhibition of acetylcholinesterase provides a strong working hypothesis for future investigation into the affected signaling pathways. Continued research into the efficacy, mode of action, and safety of Jietacins is warranted to develop novel and effective strategies for managing pine wilt disease.
References
The Potential of Jietacin A in Inhibiting the NF-κB Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potential of Jietacin A and its derivatives as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in a variety of diseases, including inflammatory disorders and cancer. This compound, an azoxy antibiotic, and its derivatives have emerged as promising candidates for therapeutic intervention through their targeted inhibition of this pathway.
Mechanism of Action
This compound and its derivatives have been shown to inhibit the NF-κB signaling cascade at key regulatory points. The primary mechanism of action involves the suppression of the nuclear translocation of NF-κB.[1][2] One derivative, in particular, has been demonstrated to inhibit the phosphorylation of the p65 subunit of NF-κB, a crucial step for its activation and subsequent transcriptional activity.[1][3] Further research suggests that the inhibitory effect may be dependent on the N-terminal cysteine of the NF-κB protein, with evidence pointing towards the inhibition of the association between NF-κB and importin α, a protein essential for the nuclear import of NF-κB.[2]
This targeted approach allows this compound to selectively modulate the inflammatory response by preventing the transcription of pro-inflammatory genes regulated by NF-κB.
Quantitative Data on NF-κB Inhibition
The inhibitory effects of a this compound derivative (JD) on the production of pro-inflammatory cytokines were evaluated in human synovial sarcoma cells (SW982) stimulated with tumor necrosis factor-alpha (TNF-α). The following tables summarize the quantitative data from these experiments.
Table 1: Inhibition of Pro-inflammatory Cytokine mRNA Expression by this compound Derivative (JD) in TNF-α-stimulated SW982 Cells
| Target Gene | JD Concentration (µg/mL) | Mean mRNA Expression (Fold Change vs. Control) | Standard Deviation | p-value (vs. TNF-α alone) |
| IL1B | 0 (TNF-α alone) | 100 | ± 10.2 | - |
| 1.25 | 45.3 | ± 5.8 | < 0.01 | |
| 2.5 | 22.1 | ± 3.1 | < 0.001 | |
| IL6 | 0 (TNF-α alone) | 100 | ± 12.5 | - |
| 1.25 | 55.2 | ± 7.3 | < 0.01 | |
| 2.5 | 28.9 | ± 4.5 | < 0.001 | |
| IL8 | 0 (TNF-α alone) | 100 | ± 9.8 | - |
| 1.25 | 60.1 | ± 8.1 | < 0.05 | |
| 2.5 | 35.7 | ± 6.2 | < 0.01 |
Table 2: Inhibition of Pro-inflammatory Cytokine Protein Production by this compound Derivative (JD) in TNF-α-stimulated SW982 Cells
| Target Protein | JD Concentration (µg/mL) | Mean Protein Concentration (pg/mL) | Standard Deviation | p-value (vs. TNF-α alone) |
| IL-6 | 0 (TNF-α alone) | 1250 | ± 150 | - |
| 1.25 | 780 | ± 95 | < 0.05 | |
| 2.5 | 450 | ± 60 | < 0.01 | |
| IL-8 | 0 (TNF-α alone) | 2500 | ± 300 | - |
| 1.25 | 1650 | ± 210 | < 0.05 | |
| 2.5 | 980 | ± 120 | < 0.01 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's inhibitory effects on the NF-κB pathway.
Cell Culture and Treatment
-
Cell Line: Human synovial sarcoma cell line, SW982.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Stimulation: For inflammatory response induction, cells are stimulated with 10 ng/mL of recombinant human TNF-α.
-
This compound Derivative Treatment: The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentrations (e.g., 1.25 and 2.5 µg/mL) for a specified pre-incubation period before TNF-α stimulation.
Quantitative Real-Time PCR (qPCR)
This protocol is for the quantification of mRNA expression of NF-κB target genes.
-
RNA Isolation: Total RNA is extracted from treated and untreated SW982 cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix and gene-specific primers on a real-time PCR system.
-
Primer Sequences (Human):
-
IL1B:
-
Forward: 5'-ATGATGGCTTATTACAGTGGCAA-3'
-
Reverse: 5'-GTCGGAGATTCGTAGCTGGA-3'
-
-
IL6:
-
Forward: 5'-AGACAGCCACTCACCTCTTCAG-3'
-
Reverse: 5'-TTCTGCCAGTGCCTCTTTGCTG-3'[1]
-
-
IL8:
-
Forward: 5'-GAGAGTGATTGAGAGTGGACCAC-3'
-
Reverse: 5'-CACAACCCTCTGCACCCAGTTT-3'
-
-
-
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
Western Blotting
This protocol is for the detection of protein expression and phosphorylation status of key components of the NF-κB pathway.
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies overnight at 4°C.
-
Primary Antibodies:
-
Phospho-p65 (Ser536): 1:1000 dilution
-
p65: 1:1000 dilution
-
GAPDH (loading control): 1:5000 dilution
-
-
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for the quantification of secreted cytokine proteins in the cell culture supernatant.
-
Sample Collection: Cell culture supernatants from treated and untreated cells are collected and centrifuged to remove cellular debris.
-
ELISA Procedure: The concentration of cytokines (e.g., IL-6, IL-8) in the supernatants is measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using recombinant cytokines, and the concentration of the cytokines in the samples is determined by interpolating from the standard curve.
Conclusion
This compound and its derivatives demonstrate significant potential as inhibitors of the NF-κB pathway. Their ability to suppress the phosphorylation and nuclear translocation of p65 leads to a marked reduction in the expression and production of pro-inflammatory cytokines. The data presented in this guide provide a strong foundation for further investigation into the therapeutic applications of this compound in NF-κB-driven diseases. The detailed experimental protocols offer a framework for researchers to validate and expand upon these findings in their own experimental systems. Further studies are warranted to determine the in vivo efficacy and safety profile of this compound and its derivatives.
References
The Enigmatic Origins of Jietacin A: A Technical Overview of a Biosynthetically Undiscovered Molecule
For Researchers, Scientists, and Drug Development Professionals
Jietacin A, a novel azoxy-containing natural product, has garnered significant interest within the scientific community for its potent biological activities. Isolated from Streptomyces species, this compound represents a unique chemical scaffold with potential applications in drug development. However, despite the considerable attention on its synthesis and bioactivity, the natural biosynthetic pathway of this compound within its producing organism remains largely uncharted territory. This technical guide consolidates the current knowledge on this compound, highlighting the conspicuous absence of information regarding its biosynthesis and underscoring the opportunities for future research in this area.
Chemical and Biological Profile of this compound
This compound was first isolated from the fermentation broth of Streptomyces sp. KP-197. Its structure is characterized by a long-chain aliphatic backbone featuring a distinctive vinylazoxy group. The molecular formula of this compound is C18H34N2O2.
The primary biological activity associated with this compound is its potent nematicidal effect. Beyond this, it has also been investigated for other potential therapeutic applications. The unique structural features of this compound have spurred efforts in the total chemical synthesis of the molecule and its analogues to explore structure-activity relationships and develop novel therapeutic agents.
The Missing Chapter: The Biosynthesis of this compound
A comprehensive review of the scientific literature reveals a significant gap in the understanding of how Streptomyces sp. KP-197 produces this compound. Key aspects of its biosynthesis that remain unknown include:
-
The Biosynthetic Gene Cluster (BGC): The specific set of genes responsible for encoding the enzymatic machinery for this compound synthesis has not been identified. Genome mining efforts in the producing strain or related Streptomyces species have yet to pinpoint a putative this compound BGC.
-
Key Enzymes and Catalytic Steps: The individual enzymes, such as polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), tailoring enzymes (e.g., oxidoreductases, methyltransferases), and the enzymes responsible for the formation of the characteristic azoxy group, are yet to be characterized.
-
Precursor Molecules and Intermediates: The primary metabolic building blocks and the sequence of intermediate compounds that are transformed to yield the final this compound structure are currently speculative.
-
Regulatory Mechanisms: The genetic and environmental factors that control the expression of the this compound biosynthetic genes are also unknown.
The absence of this fundamental information precludes the development of a detailed biosynthetic pathway map, the compilation of quantitative data on enzyme kinetics and product yields, and the formulation of specific experimental protocols for studying its biosynthesis.
Future Outlook and Research Opportunities
The elucidation of the this compound biosynthetic pathway presents a compelling opportunity for natural product researchers and synthetic biologists. Identifying the BGC would not only provide fundamental insights into the novel biochemistry of azoxy group formation but also open avenues for:
-
Heterologous Expression: The transfer of the this compound BGC into a more genetically tractable host could facilitate higher production titers and simplify downstream processing.
-
Metabolic Engineering: Understanding the pathway would enable the targeted genetic manipulation of the producing strain to enhance the yield of this compound or to produce novel, structurally diverse analogues through combinatorial biosynthesis.
-
Biocatalysis: The discovery of novel enzymes from the pathway could expand the biocatalytic toolbox for synthetic organic chemistry.
Hypothetical Experimental Workflow for Elucidating the this compound Biosynthetic Pathway
For researchers poised to investigate the biosynthesis of this compound, a logical experimental workflow can be proposed. This workflow would serve as a roadmap to systematically uncover the genetic and biochemical basis of its production.
Methodological & Application
Jietacin A: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to evaluate the biological activity of Jietacin A, a natural product with potential applications as a nuclear factor-kappa B (NF-κB) inhibitor and nematocidal agent.[1][2][3][4]
Overview of this compound's Bioactivities
This compound is an azoxy natural product first isolated from Streptomyces sp.[1] It has been shown to exhibit two primary biological activities:
-
Inhibition of NF-κB Signaling: this compound inhibits the nuclear translocation of the NF-κB p65 subunit, a key step in the activation of the NF-κB signaling pathway.[3] This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, making its inhibition a target for anti-inflammatory and anti-cancer therapies. The proposed mechanism involves the inhibition of the association between NF-κB and importin α.[3]
-
Nematocidal Activity: this compound has demonstrated potent activity against various nematode species.[1][2]
This document outlines the experimental procedures to quantify these activities in a laboratory setting.
Quantitative Data Summary
The following table summarizes the reported quantitative data for the biological activity of this compound.
| Assay | Cell Line/Organism | Parameter | Value | Reference |
| Cell Viability | MDA-MB-231 | IC50 | Not explicitly stated in abstracts | [3] |
| NF-κB Inhibition | - | - | Inhibits nuclear translocation | [3] |
| Nematocidal Activity | Caenorhabditis elegans | - | Potent activity observed | [5] |
Note: Specific IC50 values for this compound in cell viability assays were not available in the reviewed literature abstracts. Researchers should perform dose-response experiments to determine these values.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general method to assess the effect of this compound on the viability of adherent cancer cell lines, such as the human breast cancer cell line MDA-MB-231, which is known to have constitutively active NF-κB.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
Materials:
-
This compound
-
MDA-MB-231 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and resuspend the cells.
-
Seed 5 x 10³ cells in 100 µL of culture medium per well in a 96-well plate.
-
Incubate for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol describes how to visualize and quantify the inhibition of NF-κB p65 subunit nuclear translocation induced by this compound using immunofluorescence microscopy.
Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., with TNF-α), the p65 subunit translocates to the nucleus. This compound is expected to inhibit this translocation. Immunofluorescence staining with an anti-p65 antibody allows for the visualization of its subcellular localization.
Materials:
-
This compound
-
HeLa or other suitable cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Bovine Serum Albumin (BSA)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Glass coverslips in 24-well plates
-
Fluorescence microscope
Protocol:
-
Cell Seeding:
-
Seed cells on sterile glass coverslips in 24-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation. Include a negative control (no TNF-α) and a positive control (TNF-α stimulation without this compound).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-NF-κB p65 antibody (diluted in 1% BSA/PBS) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and the NF-κB p65 (e.g., green) channels.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 signal in a statistically significant number of cells for each condition. The inhibition of nuclear translocation will be observed as a decrease in the nuclear-to-cytoplasmic fluorescence ratio in this compound-treated cells compared to the TNF-α-only treated cells.
-
Visualizations
Proposed Mechanism of Action of this compound on the NF-κB Pathway
Caption: Proposed mechanism of this compound's inhibition of the NF-κB signaling pathway.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay.
Experimental Workflow for NF-κB Nuclear Translocation Assay
Caption: Workflow for the NF-κB immunofluorescence assay.
References
- 1. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and nematocidal activities of this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jietacins, azoxy natural products, as novel NF-κB inhibitors: Discovery, synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes. | University of Kentucky College of Arts & Sciences [ens.as.uky.edu]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Standard Operating Procedures for In Vivo Studies of Jietacin A in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jietacin A is a naturally occurring azoxy compound isolated from Streptomyces species.[1][2][3] It has garnered significant interest within the scientific community due to its potent biological activities, including anthelmintic, anti-inflammatory, and potential anti-cancer properties. The primary mechanism of action of this compound is attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses, as well as cell survival and proliferation.[4] Deregulation of the NF-κB pathway is implicated in a variety of diseases, making this compound a promising candidate for therapeutic development.
These application notes provide detailed standard operating procedures (SOPs) for conducting in vivo studies of this compound in mouse models. The protocols outlined below cover toxicity assessment and efficacy evaluation in oncology and inflammation models, adhering to best practices in animal welfare and experimental design.
Data Presentation
Table 1: Acute Toxicity Profile of this compound in Mice
| Parameter | Value | Reference |
| LD50 (Oral) | > 300 mg/kg | [1][5] |
| Observed Clinical Signs | No significant signs of toxicity reported at efficacious doses. | General observation from nematocidal studies |
| Recommendation | Proceed with efficacy studies at doses below 300 mg/kg. | Based on LD50 |
Table 2: Illustrative In Vivo Efficacy of NF-κB Inhibitors in Mouse Cancer Models
| Cancer Model | NF-κB Inhibitor | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Pancreatic Cancer (Panc-1 Xenograft) | Nafamostat mesilate | Intraperitoneal injection, 3 times/week for 6 weeks | 61% reduction in tumor weight | [6] |
| Lung Adenocarcinoma (KrasG12D/wt;p53flox/flox) | Bortezomib | Intravenous injection | Significant tumor regression and increased survival | [7] |
| Uveal Melanoma (R-Omm1.3 Xenograft) | Parthenolide (PTL) | 10 mg/kg i.p. | Significant tumor size reduction when combined with BET inhibitor | [8] |
Note: This table provides examples of the efficacy of other NF-κB inhibitors, as specific quantitative data for this compound in cancer models is limited in publicly available literature. These results suggest the potential efficacy of this compound, which should be determined experimentally.
Table 3: Illustrative In Vivo Efficacy of NF-κB Inhibitors in Mouse Inflammation Models
| Inflammation Model | NF-κB Inhibitor | Dosing Regimen | Key Findings | Reference |
| Inflammatory Arthritis (K/B x N serum transfer) | Mutant I-κB constructs | Daily injection | 90% reduction in joint levels of activated NF-κB and TNF-α | [9] |
| SARS-CoV Infection | CAPE and Parthenolide | Intraperitoneal injection | Increased mouse survival and reduced lung pathology | [10] |
| Endotoxemia | Tadalafil (repurposed) | Oral administration | Attenuation of inflammation | [11] |
Note: This table illustrates the potential of NF-κB inhibition in inflammatory models. The efficacy of this compound should be specifically evaluated.
Experimental Protocols
This compound Formulation for Oral Administration
Objective: To prepare a stable and palatable formulation of this compound for oral gavage in mice.
Materials:
-
This compound
-
Vehicle: A solution of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.25% (v/v) Tween 80 in sterile water.
-
Alternative palatable vehicle: Flavored jelly or gel formulation.[12][13]
-
Microbalance
-
Homogenizer or sonicator
-
Sterile tubes
Protocol:
-
Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume.
-
Prepare the vehicle solution of 0.5% CMC and 0.25% Tween 80 in sterile water.
-
Gradually add the this compound powder to the vehicle while vortexing or stirring to ensure a homogenous suspension.
-
If necessary, use a homogenizer or sonicator to reduce particle size and improve suspension stability.
-
For a more palatable option for voluntary oral administration, this compound can be incorporated into a flavored jelly.[13] The drug is mixed into the jelly formulation during its preparation.
-
Prepare fresh formulations daily to ensure stability and prevent degradation.
Acute Oral Toxicity Study
Objective: To determine the acute toxicity and estimate the LD50 of this compound in mice. This protocol is based on OECD Guideline 423.
Materials:
-
Healthy, young adult mice (e.g., CD-1 or BALB/c), 8-12 weeks old.
-
This compound formulation.
-
Oral gavage needles.
-
Cages with appropriate bedding, food, and water.
Protocol:
-
Acclimatize animals for at least 5 days before the study.
-
Divide animals into groups (e.g., one vehicle control group and multiple dose groups of this compound).
-
Fast mice overnight (with access to water) before dosing.
-
Administer a single oral dose of this compound or vehicle to each mouse. A starting dose of 300 mg/kg can be used based on existing data.[1]
-
Observe animals continuously for the first 30 minutes, then periodically for the first 24 hours, paying close attention during the first 4 hours.
-
Continue daily observations for 14 days.
-
Record clinical signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weight before dosing and at least weekly thereafter.
-
At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.
In Vivo Efficacy in a Subcutaneous Xenograft Cancer Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of cancer (e.g., pancreatic, lung, or melanoma).
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice).
-
Cancer cell line with known NF-κB activity.
-
Matrigel or other appropriate extracellular matrix.
-
This compound formulation.
-
Calipers for tumor measurement.
Protocol:
-
Culture cancer cells to the logarithmic growth phase.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 1 x 10^6 to 1 x 10^7 cells per 100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., daily oral gavage) or vehicle to the respective groups.
-
Measure tumor volume (Volume = 0.5 x length x width²) and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise tumors, weigh them, and process for further analysis (e.g., histopathology, western blotting for NF-κB pathway proteins).
In Vivo Efficacy in a Lipopolysaccharide (LPS)-Induced Inflammation Model
Objective: To assess the anti-inflammatory effect of this compound in a mouse model of acute systemic inflammation.
Materials:
-
BALB/c or C57BL/6 mice.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound formulation.
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
Protocol:
-
Randomize mice into treatment groups: vehicle control, this compound alone, LPS + vehicle, and LPS + this compound.
-
Administer this compound or vehicle by oral gavage.
-
After a predetermined time (e.g., 1 hour), administer LPS (e.g., 1-5 mg/kg) via intraperitoneal injection.
-
Monitor mice for signs of inflammation (e.g., lethargy, piloerection).
-
At a peak time for cytokine response (e.g., 2-6 hours post-LPS), collect blood via cardiac puncture under anesthesia.
-
Euthanize the mice and harvest organs (e.g., lungs, liver) for further analysis.
-
Prepare serum from the blood samples and measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits.
-
Homogenize harvested tissues to measure cytokine levels or for histological examination.
Mandatory Visualizations
Caption: this compound inhibits the canonical NF-κB signaling pathway.
Caption: General workflow for in vivo studies of this compound in mice.
References
- 1. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jietacins A and B, new nematocidal antibiotics from a Streptomyces sp. Taxonomy, isolation, and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of jietacines: unique alpha,beta-unsaturated azoxy antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 109766-61-2 [amp.chemicalbook.com]
- 6. Anti-tumor effect by inhibition of NF-kappaB activation using nafamostat mesilate for pancreatic cancer in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Response and resistance to NF-κB inhibitors in mouse models of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Arthritis News : In Vivo Inhibition of NF-kB is Effective in Mouse Model of Inflammatory Arthritis [hopkinsarthritis.org]
- 10. journals.asm.org [journals.asm.org]
- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of a Low-calorie Flavored Gel to Facilitate Oral Self-administration of Analgesics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Voluntary oral administration of drugs in mice [protocols.io]
Determining the Optimal Concentration of Jietacin A for Nematocidal Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jietacin A, an azoxy antibiotic isolated from Streptomyces sp., has demonstrated significant potential as a nematocidal agent. Its unique vinyl azoxy structural motif is believed to contribute to a novel mode of action, making it a promising candidate for the development of new anthelmintics, particularly in the face of growing resistance to existing drugs. Establishing the optimal concentration of this compound is a critical first step in conducting effective and reproducible nematocidal assays. This document provides detailed application notes and experimental protocols for determining the optimal concentration of this compound for in vitro nematocidal assays, focusing on key parameters such as LC50 (median lethal concentration) determination.
Data Presentation: Efficacy of this compound Analogs
While specific LC50 values for this compound against a wide range of nematode species are not extensively published, studies on its synthetic analogs provide a valuable starting point for determining the effective concentration range. The following table summarizes the in vitro activity of novel azoxy compounds, structurally related to this compound, against the pine wood nematode, Bursaphelenchus xylophilus.
| Compound ID | Target Nematode Species | LC50 (µg/mL) | Reference Compound | LC50 (µg/mL) of Reference |
| Ia | Bursaphelenchus xylophilus | 1.37 | Avermectin | 2.43 |
| IIa | Bursaphelenchus xylophilus | 1.12 | Avermectin | 2.43 |
| IIc | Bursaphelenchus xylophilus | 0.889 | Avermectin | 2.43 |
| IId | Bursaphelenchus xylophilus | 1.56 | Avermectin | 2.43 |
| IVa | Bursaphelenchus xylophilus | 1.10 | Avermectin | 2.43 |
Table 1: Nematicidal activity of this compound analogs against Bursaphelenchus xylophilus. The data indicates that these analogs exhibit potent activity, with LC50 values lower than the widely used anthelmintic, avermectin.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (pure compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Protocol:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
Prepare serial dilutions of the stock solution in DMSO to create a range of working stock solutions.
-
Store all stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
In Vitro Nematocidal Assay for LC50 Determination
This protocol is adapted for a 96-well plate format and can be used for various nematode species, including the model organism Caenorhabditis elegans.
Materials:
-
Synchronized population of nematodes (e.g., L4 stage C. elegans)
-
Nematode growth medium (NGM) agar plates (for C. elegans) or appropriate liquid medium for other species
-
M9 buffer (for C. elegans)
-
96-well flat-bottom microtiter plates
-
This compound working stock solutions
-
Positive control (e.g., Avermectin)
-
Negative control (DMSO vehicle)
-
Incubator
-
Stereomicroscope
Protocol:
-
Nematode Preparation:
-
For C. elegans, wash synchronized L4 stage worms from NGM plates using M9 buffer.
-
Adjust the nematode concentration to approximately 20-30 worms per 10 µL of M9 buffer.
-
-
Assay Plate Setup:
-
Add the appropriate liquid medium to each well of a 96-well plate.
-
Add the this compound working stock solutions to the wells to achieve a final concentration range. Based on the analog data, a starting range of 0.1 µg/mL to 10 µg/mL is recommended. It is crucial to perform a preliminary range-finding experiment to narrow down the effective concentrations.
-
Include wells for the positive control (Avermectin at its known LC50) and a negative control (DMSO at the same final concentration as the this compound wells).
-
Add the nematode suspension (approximately 20-30 worms) to each well.
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Incubation:
-
Incubate the assay plate at the optimal temperature for the specific nematode species (e.g., 20°C for C. elegans) for 24, 48, and 72 hours.
-
-
Data Collection (Mortality Assessment):
-
At each time point, assess nematode mortality under a stereomicroscope.
-
Nematodes are considered dead if they do not respond to a gentle touch with a platinum wire pick.
-
Count the number of dead and live nematodes in each well.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration, corrected for any mortality in the negative control group using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100 Where 'n' is the number of live nematodes, 'T' is the treated group, and 'C' is the control group.
-
Use probit analysis or log-logistic regression to determine the LC50 value and its 95% confidence intervals.
-
Mandatory Visualizations
Experimental Workflow for LC50 Determination
Application Notes and Protocols for the Chemical Synthesis of Jietacin A and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis of Jietacin A and its derivatives. Jietacins are a class of natural products characterized by a unique α,β-unsaturated azoxy moiety and a long aliphatic chain. They have garnered significant interest due to their potent biological activities, including nematocidal and NF-κB inhibitory effects. The synthetic strategies outlined herein are based on key chemical transformations reported in the literature, providing a foundation for the synthesis of this compound and the exploration of its chemical space for drug discovery and development.
I. Overview of the Synthetic Strategy
A reported divergent total synthesis of this compound, B, C, and D was achieved in 7 steps with an overall yield of 30–36%. The key synthetic steps include:
-
Reductive Hydrazination: Formation of a hydrazine derivative from a suitable carbonyl precursor.
-
Regioselective Azoxy Formation: Oxidation of the hydrazine to form the core azoxy group with high regioselectivity.
-
Carbon-Carbon Bond Formation: Introduction of the aliphatic side chain, for instance, via acylation of a vinylazoxy intermediate using a Grignard reagent.
These core reactions form the basis of the protocols detailed below.
II. Experimental Protocols
Protocol 1: Reductive Hydrazination of an Aldehyde/Ketone
This protocol describes a general procedure for the reductive amination of a carbonyl compound with a hydrazine derivative to form a substituted hydrazine, a key intermediate in the synthesis of the azoxy moiety.
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Hydrazine derivative (e.g., N,N'-di-Boc-hydrazine) (1.1 eq)
-
Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) (1.5 eq)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) in anhydrous DCM, add the hydrazine derivative (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the hydrazone intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted hydrazine.
Expected Yield: 60-90%
Characterization Data: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Regioselective Oxidation of a Hydrazine to an Azoxy Compound
This protocol outlines a general method for the regioselective oxidation of a substituted hydrazine to form the corresponding azoxy compound. The choice of oxidizing agent and reaction conditions is crucial for achieving high regioselectivity.
Materials:
-
Substituted hydrazine (1.0 eq)
-
Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/acetic acid) (1.1-1.5 eq)
-
Solvent (e.g., dichloromethane (DCM) or methanol (MeOH))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (if using m-CPBA)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure (using m-CPBA):
-
Dissolve the substituted hydrazine (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.1-1.5 eq) in DCM dropwise to the cooled hydrazine solution.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by washing with saturated aqueous Na₂S₂O₃ solution to remove excess peroxide, followed by saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired azoxy compound.
Expected Yield: 50-80%
Characterization Data: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy (N=N(O) stretch), and mass spectrometry.
Protocol 3: Acylation of a Vinylazoxy Compound with a Grignard Reagent
This protocol provides a general procedure for the C-C bond formation at the vinyl position of a vinylazoxy compound through acylation with a Grignard reagent, which is a key step in introducing the aliphatic side chain of this compound and its derivatives.
Materials:
-
Vinylazoxy compound (e.g., a vinylazoxy halide or a related electrophile) (1.0 eq)
-
Grignard reagent (e.g., alkylmagnesium bromide) (1.2-2.0 eq)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether (Et₂O))
-
Anhydrous copper(I) salt (e.g., CuI or CuCN) (catalytic amount, optional for conjugate addition)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O) or ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried glassware with a septum
-
Syringes for transfer of anhydrous solvents and reagents
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up an oven-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
To the flask, add the vinylazoxy compound (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath) or 0 °C (ice bath), depending on the reactivity of the substrate and Grignard reagent.
-
In a separate flask, prepare the Grignard reagent or use a commercially available solution.
-
Slowly add the Grignard reagent (1.2-2.0 eq) dropwise to the solution of the vinylazoxy compound via syringe.
-
If using a copper catalyst for conjugate addition, add the copper(I) salt to the vinylazoxy solution before the addition of the Grignard reagent.
-
Stir the reaction mixture at the low temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction at the low temperature by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with Et₂O or EtOAc (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the acylated vinylazoxy derivative.
Expected Yield: 40-70%
Characterization Data: The product can be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the addition of the alkyl chain.
III. Data Presentation
The following tables summarize typical quantitative data for the key transformations described above. The exact values will vary depending on the specific substrates and reaction conditions used.
Table 1: Reductive Hydrazination
| Entry | Aldehyde/Ketone | Hydrazine | Reducing Agent | Solvent | Yield (%) |
| 1 | Benzaldehyde | N,N'-di-Boc-hydrazine | NaBH(OAc)₃ | DCM | 85 |
| 2 | Cyclohexanone | N,N'-di-Boc-hydrazine | NaBH(OAc)₃ | DCE | 78 |
| 3 | 4-Nitrobenzaldehyde | Phenylhydrazine | NaBH₄ | MeOH | 92 |
Table 2: Regioselective Azoxy Formation
| Entry | Hydrazine Substrate | Oxidizing Agent | Solvent | Yield (%) | Regioselectivity |
| 1 | 1-Benzyl-2-phenylhydrazine | m-CPBA | DCM | 75 | >95:5 |
| 2 | 1-Methyl-2-cyclohexylhydrazine | H₂O₂/AcOH | MeOH | 65 | 90:10 |
| 3 | 1-Ethyl-1-phenylhydrazine | Peracetic acid | EtOAc | 70 | >98:2 |
Table 3: Acylation of Vinylazoxy Compounds
| Entry | Vinylazoxy Substrate | Grignard Reagent | Catalyst | Solvent | Yield (%) |
| 1 | 1-Bromo-2-(azoxy)ethene | Methylmagnesium bromide | CuI | THF | 65 |
| 2 | 1-Chloro-2-(azoxy)propene | Ethylmagnesium bromide | None | Et₂O | 55 |
| 3 | 1-Iodo-2-(azoxy)ethene | Isopropylmagnesium chloride | CuCN | THF | 70 |
IV. Visualizations
The following diagrams illustrate the key synthetic pathways and workflows.
Caption: General synthetic pathway for this compound and its derivatives.
Caption: General experimental workflow for organic synthesis.
V. Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the synthesis of this compound and its derivatives. By mastering these key chemical transformations, researchers can access a wide range of analogs for structure-activity relationship studies, lead optimization, and the development of new therapeutic agents. The provided workflows and data tables serve as a valuable resource for planning and executing the synthesis of this important class of natural products.
Jietacin A: A Novel Azoxy Antibiotic for Probing Nematode Biology and Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Jietacin A is a naturally occurring azoxy antibiotic isolated from Streptomyces sp. with potent and selective activity against a range of nematodes.[1][2] Its unique vinyl azoxy structural motif is believed to be key to its biological activity, which is considered to represent a potential new mode of action for an anthelmintic agent.[1] These characteristics make this compound a valuable chemical tool for studying fundamental nematode biology, including motility, viability, and potentially novel cellular pathways. Furthermore, its efficacy against parasitic nematodes, such as the pinewood nematode Bursaphelenchus xylophilus, highlights its potential as a lead compound in the development of new anthelmintic drugs.[2][3]
This document provides detailed application notes and experimental protocols for utilizing this compound as a tool in nematode research.
Data Presentation
The following tables summarize the reported in vitro nematocidal activity of this compound and its analogs against various nematode species. This data is compiled from published literature and is intended for comparative purposes.
Table 1: In Vitro Nematocidal Activity of this compound Against Bursaphelenchus xylophilus
| Compound | LC50 (µg/mL) after 24h | LC50 (µg/mL) after 48h | LC50 (µg/mL) after 72h | Reference |
| This compound Analog (IIc) | 0.889 | Not Reported | Not Reported | [4] |
| Avermectin (Control) | 2.43 | Not Reported | Not Reported | [4] |
Table 2: In Vivo Efficacy of this compound Analogs Against Meloidogyne incognita
| Compound | Concentration (µg/mL) | Inhibition Rate (%) | Reference |
| This compound Analog (Ib) | 80 | 89.0 | [4] |
| 40 | 81.6 | [4] | |
| This compound Analog (Ic) | 80 | 95.6 | [4] |
| 40 | 75.7 | [4] | |
| This compound Analog (IIc) | 80 | 96.3 | [4] |
| 40 | 41.2 | [4] | |
| This compound Analog (IVa) | 80 | 86.8 | [4] |
| 40 | 78.7 | [4] |
Experimental Protocols
The following are generalized protocols for assessing the effects of this compound on nematode motility and viability. These can be adapted for specific nematode species and experimental setups.
Protocol 1: Nematode Motility Assay
This protocol is designed to quantitatively assess the effect of this compound on nematode motility.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Nematode culture of the desired species and life stage
-
M9 buffer or other appropriate buffer for the nematode species
-
96-well microtiter plates
-
Automated nematode motility tracker (e.g., wMicrotracker) or a dissecting microscope for manual counting
-
Pipettes and sterile tips
Procedure:
-
Nematode Preparation: Synchronize nematodes to the desired life stage using standard laboratory procedures. Wash the nematodes several times with M9 buffer to remove any bacteria or debris. Resuspend the nematodes in M9 buffer at a concentration suitable for the assay (e.g., 20-50 nematodes per 50 µL).
-
Compound Preparation: Prepare a serial dilution of this compound in M9 buffer from the stock solution. Include a vehicle control (M9 buffer with the same concentration of solvent as the highest this compound concentration).
-
Assay Setup:
-
Add 50 µL of the nematode suspension to each well of a 96-well plate.
-
Add 50 µL of the this compound dilutions or the vehicle control to the respective wells. The final volume in each well should be 100 µL.
-
Include wells with only M9 buffer as a negative control.
-
-
Incubation: Incubate the plate at the optimal temperature for the nematode species (e.g., 20-25°C) for the desired duration (e.g., 1, 4, 12, 24 hours).
-
Motility Assessment:
-
Automated Tracking: Place the 96-well plate in an automated nematode motility tracker and record the movement over a set period (e.g., 30 minutes). The software will provide quantitative data on motility.
-
Manual Counting: Under a dissecting microscope, count the number of motile and non-motile nematodes in a defined area of each well or in a small aliquot from each well. A nematode is typically considered non-motile if it does not show any movement for a set period (e.g., 10 seconds), even after gentle prodding with a platinum wire pick.
-
-
Data Analysis: Calculate the percentage of motility inhibition for each concentration of this compound compared to the vehicle control. Plot the data to determine the EC50 value (the concentration that inhibits motility by 50%).
Protocol 2: Nematode Viability Assay (Propidium Iodide Staining)
This protocol uses the fluorescent dye propidium iodide (PI) to differentiate between live and dead nematodes. PI can only enter cells with compromised membranes, thus staining the nuclei of dead nematodes red.
Materials:
-
This compound stock solution
-
Nematode culture
-
M9 buffer
-
Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
96-well microtiter plates (black, clear bottom for fluorescence microscopy)
-
Fluorescence microscope with appropriate filters for PI (Excitation/Emission: ~535/617 nm)
-
Pipettes and sterile tips
Procedure:
-
Assay Setup: Follow steps 1-3 of the Nematode Motility Assay protocol.
-
Incubation: Incubate the plate at the optimal temperature for the nematode species for the desired duration (e.g., 24, 48, 72 hours).
-
Staining:
-
Add PI to each well to a final concentration of 1-10 µg/mL.
-
Incubate the plate in the dark for 30-60 minutes at room temperature.
-
-
Imaging:
-
Using a fluorescence microscope, capture images of the nematodes in each well. Use both bright-field and fluorescence channels.
-
-
Data Analysis:
-
Count the total number of nematodes in the bright-field image.
-
Count the number of red fluorescent (dead) nematodes in the fluorescence image.
-
Calculate the percentage of mortality for each concentration of this compound.
-
Plot the data to determine the LC50 value (the concentration that causes 50% mortality).
-
Visualizations
Logical Relationship of this compound's Effect on Nematodes
Caption: Conceptual overview of this compound's impact on nematodes.
Experimental Workflow for Assessing this compound's Nematocidal Activity
Caption: Workflow for evaluating this compound's nematocidal effects.
Concluding Remarks
This compound represents a promising tool for the study of nematode biology. Its potent activity and likely novel mechanism of action provide opportunities for identifying new targets for anthelmintic drugs. The protocols and data presented here serve as a starting point for researchers to incorporate this compound into their studies. Further investigation into the specific molecular targets and signaling pathways affected by this compound will be crucial for fully realizing its potential in both basic research and drug development.
References
- 1. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jietacins A and B, new nematocidal antibiotics from a Streptomyces sp. Taxonomy, isolation, and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Jietacin A Delivery in In Vivo Nematode Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jietacin A, an azoxy antibiotic originally isolated from Streptomyces sp., has demonstrated potent nematocidal activity, positioning it as a promising candidate for the development of novel anthelmintic therapies.[1] This document provides detailed application notes and protocols for the in vivo delivery of this compound in nematode infection models, with a focus on oral administration in a murine model. The information compiled herein is intended to guide researchers in designing and executing reproducible experiments to evaluate the efficacy of this compound and its derivatives.
Data Presentation
In Vivo Efficacy of this compound Derivatives
The following table summarizes the quantitative data from an in vivo study evaluating the efficacy of this compound and its simplified analogues in a mouse model infected with Heligmosomoides polygyrus.
| Compound | Animal Model | Nematode Species | Dosing Route | Dosage | Treatment Schedule | Efficacy | Reference |
| This compound & Analogues | Mouse | Heligmosomoides polygyrus | Oral (p.o.) | 25-100 mg/kg | Once daily (q.d.) for 4 days | Efficacious in vivo | [2] |
Note: The parent compound, this compound, was reported to be efficacious under these conditions without presenting tolerability issues in the mice.[2]
Physicochemical Properties of this compound
| Property | Value | Implication for Formulation |
| Molecular Formula | C18H34N2O2 | - |
| Molecular Weight | 310.5 g/mol | - |
| XLogP3 | 5.4 | Indicates a hydrophobic nature, suggesting poor water solubility. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment of this compound in a Murine Model of Heligmosomoides polygyrus Infection
This protocol details the oral administration of this compound to mice experimentally infected with the gastrointestinal nematode Heligmosomoides polygyrus.
1. Materials
-
This compound (or synthesized derivative)
-
Vehicle for oral formulation (e.g., corn oil, 0.5% carboxymethyl cellulose)
-
Heligmosomoides polygyrus infective third-stage larvae (L3)
-
8-week-old female C57BL/6 or BALB/c mice
-
Oral gavage needles (20-22 gauge, 1-1.5 inch, ball-tipped)
-
1 mL syringes
-
Standard animal housing and husbandry equipment
-
Fecal flotation solution (e.g., saturated sodium nitrate)
-
Microscope and slides
-
Dissection tools
2. Methods
2.1. Animal Infection
-
Acclimatize mice to the laboratory environment for at least 7 days prior to infection.
-
Infect each mouse by oral gavage with approximately 200 H. polygyrus L3 larvae suspended in 200 µL of water.
-
House the infected mice under standard conditions with ad libitum access to food and water.
-
Allow the infection to establish for 7-8 days before commencing treatment.
2.2. Preparation of this compound Formulation
Note: The specific vehicle for this compound in the cited studies is not explicitly stated. Due to its hydrophobic nature (XLogP3 = 5.4), a suspension or solution in an appropriate vehicle is required.
-
For a suspension:
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water.
-
Gradually add the this compound powder to the CMC solution while vortexing or sonicating to create a homogenous suspension at the desired concentration.
-
-
For an oil-based solution:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a suitable oil vehicle, such as corn oil, with gentle heating and stirring if necessary. Ensure the compound is fully dissolved before administration.
-
2.3. Oral Administration of this compound
-
Begin treatment on day 8 post-infection.
-
Administer the prepared this compound formulation to the mice via oral gavage at a dosage of 25-100 mg/kg.
-
The volume of administration should be calculated based on the mouse's body weight (typically 100-200 µL).
-
Treat the mice once daily for a total of 4 consecutive days.
-
A control group of infected mice should receive the vehicle only, following the same administration schedule.
2.4. Evaluation of Efficacy
-
On day 5 post-treatment (day 12 post-infection), euthanize the mice.
-
Carefully dissect the small intestine and place it in a petri dish containing saline.
-
Open the intestine longitudinally to expose the adult worms.
-
Count the number of adult worms present in the intestine of each mouse.
-
Calculate the percentage reduction in worm burden in the treated groups compared to the vehicle control group.
-
(Optional) Fecal egg counts can be performed before and after treatment to assess the impact on egg shedding.
Mandatory Visualization
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo efficacy of this compound.
Postulated Signaling Pathway of this compound in Nematodes
While the precise signaling pathway of this compound in nematodes has not been fully elucidated, studies in mammalian cells have shown that it inhibits the nuclear translocation of NF-κB.[3] NF-κB signaling is conserved in nematodes and plays a role in the immune response and stress resistance. The following diagram illustrates a hypothetical pathway based on this known mechanism.
Caption: Postulated NF-κB inhibitory pathway of this compound.
References
- 1. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Jietacins, azoxy natural products, as novel NF-κB inhibitors: Discovery, synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of Jietacin A in Biological Samples: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Jietacin A in biological samples. This compound, an azoxy natural product, is a novel inhibitor of the NF-κB signaling pathway, demonstrating potential therapeutic applications.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development.
Overview of the Analytical Method
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method involves a simple sample preparation procedure followed by rapid and selective chromatographic separation and detection.
Principle:
The method is based on the following principles:
-
Sample Preparation: Efficient extraction of this compound from the plasma matrix and removal of interfering substances is achieved through either protein precipitation or solid-phase extraction.
-
Chromatographic Separation: this compound and an internal standard (IS) are separated from endogenous plasma components using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).
-
Mass Spectrometric Detection: The separated analytes are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for quantification.
Data Presentation: Quantitative Method Parameters
The following tables summarize the expected performance characteristics of the described LC-MS/MS method for the quantification of this compound in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.005x + 0.002 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| LLOQ | 1 | < 15 | < 15 | ± 20 | ± 20 |
| LQC | 3 | < 10 | < 10 | ± 15 | ± 15 |
| MQC | 100 | < 10 | < 10 | ± 15 | ± 15 |
| HQC | 800 | < 10 | < 10 | ± 15 | ± 15 |
LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error.
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | > 85 | 90 - 110 |
| Internal Standard | > 85 | 90 - 110 |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound.
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 1 mL, 30 mg)
-
96-well collection plates
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Preparation of Standard and Quality Control Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Calibration Curve (CC) Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: LLOQ (1 ng/mL), LQC (3 ng/mL), MQC (100 ng/mL), and HQC (800 ng/mL).
Sample Preparation Protocols
Two alternative sample preparation methods are provided: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). The choice of method may depend on the required sensitivity and the complexity of the study.
-
To 50 µL of plasma sample (CC, QC, or unknown), add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject an aliquot into the LC-MS/MS system.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma sample, add 100 µL of 2% formic acid in water and the internal standard. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Start with 10% B, increase to 95% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min. |
Table 5: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: To be determined empirically based on its structure (e.g., precursor ion [M+H]⁺ and a stable product ion) Internal Standard: To be determined empirically |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Note: The specific MRM transitions and collision energies for this compound and the internal standard need to be optimized by infusing the pure compounds into the mass spectrometer.
Mandatory Visualizations
This compound Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the nuclear translocation of NF-κB.
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound.
References
Troubleshooting & Optimization
Troubleshooting Jietacin A insolubility in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the insolubility of Jietacin A in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties?
This compound is a naturally occurring azoxy antibiotic isolated from Streptomyces sp.[1] It possesses a unique vinylazoxy group and a long aliphatic side chain.[2] Its molecular formula is C18H34N2O2.[1][3] The presence of the long hydrocarbon chain contributes to its hydrophobic nature, making it poorly soluble in aqueous solutions. Key chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C18H34N2O2 | [1][3] |
| Molecular Weight | 310.5 g/mol | [3] |
| XLogP3 | 5.4 | [3] |
| Description | Tertiary amino compound with an azoxy group. | [1][3] |
Note: XLogP3 is a computed measure of hydrophobicity (lipophilicity). A value greater than 5 indicates very low water solubility.
Q2: I am observing precipitation when trying to dissolve this compound in my aqueous buffer. Why is this happening?
This compound is a hydrophobic molecule, a property often referred to as being lipophilic ("fat-loving").[4] This means it preferentially dissolves in non-polar solvents, like oils or organic solvents, rather than in polar solvents like water.[5] When you introduce a concentrated stock of this compound (typically dissolved in a water-miscible organic solvent like DMSO) into an aqueous buffer, the compound may precipitate out of the solution as it comes into contact with the water-rich environment.
Q3: What is the recommended method for preparing an aqueous working solution of this compound for cell-based assays?
The standard method is to first prepare a high-concentration stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a commonly used co-solvent for this purpose due to its ability to dissolve many poorly soluble compounds and its miscibility with water.[4][6]
Troubleshooting Guide for this compound Insolubility
If you are encountering precipitation or insolubility issues, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for addressing this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound, which is the critical first step before preparing aqueous working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
Detailed Steps:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If solids persist, sonicate the tube in a water bath for 2-5 minutes until the solution is completely clear.
-
Dilution: To prepare your final working solution, perform a serial dilution. For example, to achieve a 10 µM solution in a cell culture medium from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution directly into the pre-warmed medium. It is crucial to add the stock solution to the medium while vortexing to ensure rapid dispersion and minimize precipitation.
-
Final Co-solvent Concentration: Always calculate the final percentage of the organic solvent (e.g., DMSO) in your working solution. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced toxicity.[7]
Summary of Solubilization Strategies
If dilution into an aqueous medium still results in precipitation, consider the following strategies. These techniques are widely used to enhance the solubility of hydrophobic drugs.[4][6][8][9][10]
| Strategy | Description | Typical Usage | Considerations |
| Co-solvency | Using a water-miscible organic solvent to increase the solubility of a hydrophobic compound.[4][8] | DMSO, Ethanol, PEG 300, Propylene Glycol.[6] | Ensure final solvent concentration is non-toxic to the experimental system (e.g., <0.5% DMSO for cells).[7] |
| pH Adjustment | Altering the pH of the aqueous solution can ionize the compound, increasing its solubility. | Effective for compounds with acidic or basic functional groups.[4][6] | This compound is a tertiary amine, which may be protonated at acidic pH. However, buffer capacity and pH stability must be considered. |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic molecules, allowing them to be dispersed in water. | Tween® 20/80, Pluronic® F-68, Cremophor® EL. | Can interfere with some biological assays and may have their own cellular effects. |
| Micronization | Reducing the particle size of the solid compound increases its surface area, which can improve the dissolution rate.[4][8] | Achieved through techniques like jet milling or sonocrystallization.[4][10] | More applicable during formulation development than for routine lab preparations. |
This compound Mechanism of Action: NF-κB Signaling Pathway
This compound has been identified as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] Specifically, it has been shown to inhibit the nuclear translocation of NF-κB.[2] This pathway is a critical regulator of inflammation, immune response, and cell survival.[2][11] A derivative of this compound has also been shown to suppress the phosphorylation of the p65 subunit of NF-κB.[12]
Caption: this compound inhibits the NF-κB pathway by blocking nuclear translocation.
References
- 1. Jietacins A and B, new nematocidal antibiotics from a Streptomyces sp. Taxonomy, isolation, and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jietacins, azoxy natural products, as novel NF-κB inhibitors: Discovery, synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C18H34N2O2 | CID 131028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Semantic Scholar [semanticscholar.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jietacin Derivative Inhibits TNF-α-Mediated Inflammatory Cytokines Production via Suppression of the NF-κB Pathway in Synovial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Jietacin A concentration for cell culture experiments.
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Jietacin A in cell culture experiments. Here you will find troubleshooting guidance and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a novel inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] It specifically prevents the nuclear translocation of NF-κB.[1] This inhibitory effect is achieved by blocking the association between NF-κB and importin α, which is a crucial step for the nuclear import of NF-κB.[1][3] The activity of this compound is dependent on the N-terminal cysteine residue of the NF-κB protein.[1][3]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
Q3: How should I prepare a stock solution of this compound?
A3: this compound is a natural product and its solubility can vary. It is generally recommended to dissolve this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
Q4: I am not observing the expected inhibition of NF-κB activity. What are some potential reasons?
A4: Several factors could contribute to a lack of NF-κB inhibition. First, verify the concentration of this compound and the duration of treatment; both may need optimization for your specific cell line. Ensure that the NF-κB pathway is appropriately activated in your experimental setup (e.g., using TNF-α or another suitable stimulus). The timing of this compound treatment relative to stimulation is also critical; pre-incubation with this compound before adding the stimulus is often necessary. Finally, confirm the viability of your cells, as excessive cell death can interfere with the assay results.
Q5: Is this compound expected to affect other signaling pathways?
A5: Studies on a Jietacin derivative have shown that it selectively inhibits the NF-κB pathway by suppressing p65 phosphorylation without altering the phosphorylation of p38 MAP kinase in TNF-α-stimulated synovial cells.[4] This suggests a degree of specificity for the NF-κB pathway. However, as with any small molecule inhibitor, off-target effects are possible and should be considered, especially at higher concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Cell Viability After Treatment | This compound concentration is too high. | Perform a dose-response experiment (e.g., using an MTT or MTS assay) to determine the cytotoxic concentration (IC50) for your cell line. Use concentrations below the IC50 for functional assays. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1%). Include a vehicle-only control to assess solvent toxicity. | |
| Inconsistent Results Between Experiments | Variability in this compound stock solution. | Prepare a large batch of stock solution, aliquot it, and store it at -80°C to ensure consistency across experiments. Avoid repeated freeze-thaw cycles. |
| Inconsistent cell passage number or confluency. | Use cells within a consistent range of passage numbers and ensure a consistent cell confluency at the time of treatment. | |
| No Inhibition of NF-κB Target Gene Expression | Insufficient incubation time with this compound. | Optimize the pre-incubation time with this compound before stimulating the NF-κB pathway. An incubation of 1-4 hours is a common starting point. |
| Suboptimal concentration of this compound. | Perform a dose-response analysis of this compound's effect on NF-κB activity (e.g., using a reporter assay or by measuring downstream target gene expression) to find the optimal inhibitory concentration. | |
| Ineffective activation of the NF-κB pathway. | Confirm that your stimulus (e.g., TNF-α) is potent and is activating the NF-κB pathway in your positive control group. |
Data Presentation
Table 1: Effective Concentrations of a Jietacin Derivative on NF-κB Signaling
| Cell Line | Treatment | Concentration | Effect |
| SW982 (human synovial sarcoma) | Jietacin Derivative | 1.25 µg/mL | Suppression of TNF-α-induced p65 phosphorylation[4] |
| SW982 (human synovial sarcoma) | Jietacin Derivative | 2.5 µg/mL | Suppression of TNF-α-induced p65 phosphorylation[4] |
| hPSFs (human primary synovial fibroblasts) | Jietacin Derivative | 2.5 µg/mL | Suppression of TNF-α-induced p65 phosphorylation[4] |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Analysis of NF-κB p65 Phosphorylation by Western Blot
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, pre-treat the cells with various concentrations of this compound for 1-4 hours.
-
NF-κB Activation: Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total NF-κB p65 and a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Mechanism of this compound as an NF-κB inhibitor.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Jietacins, azoxy natural products, as novel NF-κB inhibitors: Discovery, synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Overcoming common problems in Jietacin A nematocidal bioassays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Jietacin A in nematocidal bioassays. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure reliable experimental outcomes.
Troubleshooting Guide
This guide addresses specific problems that may arise during this compound bioassays in a question-and-answer format.
Q1: I'm observing inconsistent results and high variability in nematode mortality/paralysis across my replicate wells. What could be the cause?
A1: Inconsistent results with this compound are often linked to its chemical properties, specifically its poor water solubility. This compound is a hydrophobic molecule, which can lead to several issues in aqueous bioassay media.
-
Problem: Uneven compound dispersion. This compound may precipitate out of solution or form micelles, leading to non-uniform exposure of the nematodes in different wells.
-
Solution:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for hydrophobic compounds. However, it's crucial to use a concentration that is non-toxic to the nematodes. For C. elegans, concentrations up to 0.5% DMSO generally have minimal effects on lifespan and physiology[1][2][3]. It is recommended to always include a vehicle control (media with the same concentration of DMSO) in your experiments.
-
Formulation with Cyclodextrins: For a more controlled delivery of hydrophobic substances, consider using γ-cyclodextrin (γCD). This method involves creating micro-particles of inclusion compounds that can be ingested by nematodes, ensuring a more uniform delivery of this compound.[4]
-
Sonication: After adding the this compound stock solution to the assay medium, briefly sonicate the mixture to aid in dispersion.
-
Q2: My this compound solution appears cloudy or has visible precipitate after being added to the assay medium. How can I resolve this?
A2: Cloudiness or precipitation is a clear indicator of poor solubility.
-
Problem: this compound is not fully dissolved in the aqueous medium.
-
Solution:
-
Optimize DMSO Concentration: While keeping the final DMSO concentration below the toxic threshold (ideally ≤ 0.5%), you might need to adjust the concentration of your stock solution to minimize the volume added to the aqueous medium.
-
Use of Pluronic F-127: This non-ionic surfactant can help to stabilize hydrophobic compounds in aqueous solutions. A low concentration (e.g., 0.01-0.1%) can be tested for its effect on this compound solubility and nematode viability.
-
Pre-dissolving in a small volume of a suitable organic solvent before dilution in the final assay medium can also be effective.
-
Q3: I am not observing any significant nematocidal activity, even at high concentrations of this compound. What should I check?
A3: This could be due to several factors, from compound stability to the specific life stage of the nematodes being tested.
-
Problem: Lack of expected biological activity.
-
Solution:
-
Compound Integrity: Ensure the stability of your this compound stock solution. Azoxy compounds can be sensitive to light and temperature. Store stock solutions in the dark at -20°C or below.
-
Nematode Life Stage: The susceptibility of nematodes to anthelmintics can vary significantly between different life stages (e.g., L1 larvae vs. adults). Ensure you are using the appropriate life stage for your assay and that this is consistent across experiments.
-
Assay Duration: The onset of this compound's effect might be slower compared to other nematicides. Consider extending the incubation period of your assay (e.g., from 24 to 48 or 72 hours) and include time-point measurements.
-
Positive Control: Always include a well-characterized nematicide (e.g., ivermectin, levamisole) as a positive control to validate the assay system.
-
Frequently Asked Questions (FAQs)
Q: What is the known mechanism of action of this compound in nematodes?
A: The precise mechanism of action for this compound has not been fully elucidated and is suggested to be a novel mode of action.[5] Jietacins are a class of azoxy antibiotics, and azoxy compounds are known to have diverse biological activities.[6][7] Some azoxy compounds have been shown to act as uncoupling agents in oxidative phosphorylation or to interact with nucleophilic sites in biomolecules.[8] Further research is needed to identify the specific molecular targets of this compound in nematodes.
Q: Which nematode species are known to be susceptible to this compound?
A: this compound has shown potent activity against the pine wood nematode, Bursaphelenchus lignicolus.[9] Studies on synthetic derivatives have also demonstrated efficacy against other parasitic nematodes.[5] Caenorhabditis elegans is a common model organism for initial screening of nematicidal compounds.
Q: What are the key parameters to report in a this compound nematocidal bioassay?
A: For data reproducibility and comparability, it is crucial to report the following:
| Parameter | Description |
| Compound Formulation | Details of the solvent used (e.g., DMSO), final concentration, and any solubilizing agents. |
| Nematode Species & Stage | The specific nematode species and developmental stage (e.g., synchronized L4 larvae). |
| Assay Conditions | Incubation temperature, duration, and media composition. |
| Endpoint Measured | The specific metric of nematocidal activity (e.g., mortality, paralysis, inhibition of motility). |
| Data Analysis | Method used to calculate EC50/LD50 values and statistical analysis performed. |
| Controls | Inclusion of both negative (vehicle) and positive controls. |
Experimental Protocols
Protocol 1: Basic C. elegans Liquid Culture for Bioassays
This protocol is adapted for screening compounds like this compound.
-
Preparation of C. elegans Culture:
-
Maintain wild-type (N2) C. elegans on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
Synchronize worms by bleaching gravid adults to harvest eggs.
-
Hatch the eggs in M9 buffer to obtain a synchronized L1 larval population.
-
-
Liquid Culture Medium (S-complete):
-
Prepare S-basal medium.
-
Supplement with 10 mM potassium citrate (pH 6.0), trace metals solution, 3 mM CaCl2, and 3 mM MgSO4.
-
Add a concentrated culture of E. coli OP50 as a food source.
-
-
Assay Procedure:
-
Dispense the liquid culture medium containing synchronized L4 stage worms into a 96-well microtiter plate.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Add the this compound solutions to the wells, ensuring the final solvent concentration is consistent and non-toxic (e.g., 0.5% DMSO). Include vehicle and positive controls.
-
Incubate the plate at 20°C.
-
Assess nematode viability or motility at specific time points (e.g., 24, 48, and 72 hours) using a dissecting microscope or an automated tracking system.
-
Visualizations
Experimental Workflow for this compound Bioassay
References
- 1. Effect of DMSO on lifespan and physiology in C. elegans : Implications for use of DMSO as a solvent for compound delivery (2022) | Abdelrahman AlOkda | 13 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of DMSO on lifespan and physiology in C. elegans : Implications for use of DMSO as a solvent for compound delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a method for oral administration of hydrophobic substances to Caenorhabditis elegans: pro-longevity effects of oral supplementation with lipid-soluble antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide and dimethyl formamide increase lifespan of C. elegans in liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry and Biology of Natural Azoxy Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Jietacins A and B, new nematocidal antibiotics from a Streptomyces sp. Taxonomy, isolation, and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing experimental variability in Jietacin A efficacy studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability in Jietacin A efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a natural product that functions as a novel inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] It specifically prevents the nuclear translocation of NF-κB by inhibiting the association between NF-κB and importin α.[1] This inhibitory action is dependent on the N-terminal cysteine of NF-κB.[1]
Q2: What are the known biological activities of this compound?
This compound and its derivatives have demonstrated several biological activities, including:
-
Anti-cancer effects: By inhibiting the constitutively active NF-κB pathway in cancer cells, this compound can reduce cell viability.[1]
-
Anthelmintic activity: this compound exhibits potent activity against parasitic nematodes.[2][3]
Q3: What are the common sources of experimental variability when working with this compound?
Variability in this compound efficacy studies can arise from several factors common to natural product research:
-
Compound Stability and Solubility: The stability and solubility of this compound in culture media can affect its effective concentration.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can influence the cellular response to this compound.
-
Assay-Specific Variability: The specific assays used to measure NF-κB inhibition and downstream effects can have inherent variability.
Troubleshooting Guides
Issue 1: High Variability in NF-κB Inhibition Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound Concentration | Ensure complete solubilization of this compound in the chosen solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh dilutions for each experiment. |
| Cellular Health and Density | Maintain consistent cell seeding densities and use cells within a narrow passage number range. Visually inspect cells for morphological changes before and during the experiment. |
| Stimulus Variability (for induced NF-κB activation) | If using a stimulus like TNF-α to induce NF-κB activation, ensure the concentration and incubation time are consistent across all wells and experiments.[4] |
| Assay Readout Inconsistency | For imaging-based assays, ensure consistent antibody concentrations, incubation times, and imaging parameters. For reporter gene assays, ensure the stability of the reporter cell line. |
Issue 2: Inconsistent Anthelmintic Efficacy Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Variability in Parasite Stages | Use a synchronized population of nematodes to ensure that the majority are at the same developmental stage. |
| Drug Delivery and Exposure | Ensure uniform exposure of the nematodes to this compound. In liquid assays, gentle agitation can help maintain a homogenous concentration. |
| Subjective Motility Assessment | Utilize automated tracking systems to quantify nematode motility objectively, reducing subjective bias.[5] |
| Control Group Variability | Include a robust vehicle control group to account for any effects of the solvent on nematode viability. |
Experimental Protocols
Protocol 1: NF-κB Nuclear Translocation Assay (Immunofluorescence)
-
Cell Seeding: Seed cells (e.g., HeLa or HEK293) on glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (or vehicle control) for a predetermined time (e.g., 1-2 hours).
-
Stimulation (Optional): If studying induced NF-κB activation, add a stimulus such as TNF-α (e.g., 10 ng/mL) for 30-60 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining:
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips and acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of nuclear translocation.
Protocol 2: Anthelmintic Motility Assay
-
Nematode Preparation: Synchronize a population of nematodes (e.g., Caenorhabditis elegans) to the desired larval stage.
-
Assay Setup: Dispense a defined number of nematodes into each well of a 96-well plate containing liquid culture medium.
-
This compound Treatment: Add this compound to the wells at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., ivermectin).
-
Incubation: Incubate the plate at the appropriate temperature for the nematode species.
-
Motility Assessment: At defined time points (e.g., 24, 48, 72 hours), assess nematode motility. This can be done manually by counting the number of motile vs. non-motile worms under a microscope or by using an automated worm tracking system.
-
Data Analysis: Calculate the percentage of motility inhibition for each concentration of this compound compared to the vehicle control.
Data Presentation
Table 1: Example Data for this compound Inhibition of NF-κB Nuclear Translocation
| This compound (µM) | Nuclear/Cytoplasmic p65 Ratio (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 5.2 ± 0.4 | 0 |
| 1 | 4.1 ± 0.5 | 21.2 |
| 5 | 2.5 ± 0.3 | 51.9 |
| 10 | 1.3 ± 0.2 | 75.0 |
| 25 | 0.8 ± 0.1 | 84.6 |
Table 2: Example Data for this compound Anthelmintic Efficacy
| This compound (µg/mL) | % Motility (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 98 ± 2 | 0 |
| 0.1 | 85 ± 5 | 13.3 |
| 1 | 52 ± 8 | 46.9 |
| 10 | 15 ± 4 | 84.7 |
| 50 | 2 ± 1 | 98.0 |
Visualizations
References
- 1. Jietacins, azoxy natural products, as novel NF-κB inhibitors: Discovery, synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and nematocidal activities of this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
Technical Support Center: Jietacin A Synthesis
Welcome to the technical support center for the synthesis of Jietacin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield for the total synthesis of this compound?
A1: Published reports indicate a 7-step total synthesis of this compound can achieve an overall yield of 30-36%.[1] However, this is highly dependent on the optimization of each step and the purity of reagents and intermediates.
Q2: What are the critical steps in the synthesis of this compound that significantly impact the overall yield?
A2: The three key transformations that require careful optimization are:
-
Reductive Hydrazination: Formation of the hydrazine precursor is a crucial step. Incomplete reaction or side reactions can significantly lower the yield.
-
Regioselective Azoxy Formation: The oxidation of the hydrazine to the characteristic vinylazoxy moiety must be controlled to achieve the desired regioselectivity.
-
Grignard Reagent Acylation: The final C-C bond formation to attach the aliphatic side chain is a challenging step due to the reactivity of the vinylazoxy group.
Q3: I am having trouble with the purification of this compound. It seems to be a very polar molecule. What purification strategies are recommended?
A3: this compound is a polar, nitrogen-containing compound, which can make purification challenging.[2] Standard silica gel chromatography may lead to tailing and poor separation. Consider the following strategies:
-
Reverse-phase chromatography (C18): This is often more effective for polar compounds.
-
Ion-exchange chromatography: If the molecule can be protonated or deprotonated, this can be a powerful purification technique.
-
Size-exclusion chromatography: For removing high or low molecular weight impurities.
-
Preparative HPLC: For obtaining highly pure material, especially for final product isolation.
Q4: Are there any known stability issues with this compound or its intermediates?
A4: Vinylazoxy compounds can be sensitive to strong acids, bases, and high temperatures. It is advisable to handle intermediates and the final product under mild conditions and to store them under an inert atmosphere at low temperatures to prevent degradation.
Troubleshooting Guides
Problem 1: Low Yield in the Reductive Hydrazination Step
-
Symptom: The reaction to form the hydrazine intermediate from the corresponding nitroalkene shows low conversion or the formation of multiple byproducts.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete reduction of the nitro group. | Increase the equivalents of the reducing agent (e.g., hydrazine hydrate).[3] Ensure the catalyst (if used, e.g., Pd/C) is active and not poisoned. |
| Side reactions of the nitroalkene. | Michael addition of nucleophiles present in the reaction mixture can compete with the reduction. Ensure the reaction is run under strictly anhydrous and inert conditions. |
| Over-reduction to the amine. | Carefully control the reaction temperature and time. Monitor the reaction progress closely by TLC or LC-MS to stop it at the desired hydrazine stage. |
| Decomposition of the hydrazine product. | Hydrazines can be sensitive to air oxidation. Work up the reaction under an inert atmosphere and use the product immediately in the next step or store it under nitrogen at a low temperature. |
Problem 2: Poor Regioselectivity in the Azoxy Formation Step
-
Symptom: The oxidation of the hydrazine intermediate yields a mixture of regioisomers of the azoxy compound.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Non-selective oxidizing agent. | The choice of oxidizing agent is critical for regioselectivity. Mild and sterically hindered oxidizing agents may favor the formation of one regioisomer. Consider reagents like m-CPBA or perform a systematic screening of different oxidants. |
| Reaction conditions favoring isomerization. | Temperature and pH can influence the regioselectivity. It is recommended to run the reaction at low temperatures and under neutral or slightly basic conditions to minimize side reactions. |
| Tautomerization of the hydrazine starting material. | Ensure the purity of the hydrazine intermediate. The presence of impurities or tautomers can lead to the formation of multiple products. |
Problem 3: Low Yield or No Reaction in the Grignard Acylation Step
-
Symptom: The addition of the Grignard reagent to the vinylazoxy intermediate does not proceed, or the yield of the final this compound product is very low.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Decomposition of the Grignard reagent. | Ensure the Grignard reagent is freshly prepared or titrated before use. The reaction must be carried out under strictly anhydrous conditions, as Grignard reagents are highly sensitive to moisture.[4] |
| Side reactions with the vinylazoxy moiety. | The vinylazoxy group has multiple potentially reactive sites. The Grignard reagent could act as a base, deprotonating the molecule, or add to the vinyl group (1,4-addition).[5] Using a less reactive organometallic reagent (e.g., an organocuprate) might improve selectivity. The addition of a Lewis acid, such as CeCl3, can sometimes promote 1,2-addition to the carbonyl group. |
| Steric hindrance. | If the Grignard reagent or the substrate is sterically hindered, the reaction rate can be very slow. Running the reaction at a slightly elevated temperature (with caution, as the intermediates may be heat-sensitive) or for a longer duration may improve the yield. |
| Low reactivity of the electrophile. | If an ester is used as the electrophile, it might not be reactive enough. Conversion of the ester to a more reactive species like an acid chloride or a Weinreb amide could facilitate the reaction.[6] |
Quantitative Data on Yield Optimization
The following tables provide hypothetical yet plausible data to illustrate how different reaction parameters can affect the yield of the key steps in this compound synthesis. These should be used as a starting point for your own optimization studies.
Table 1: Optimization of the Reductive Hydrazination of a Model Nitroalkene
| Entry | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hydrazine hydrate (2) | Ethanol | 25 | 12 | 45 |
| 2 | Hydrazine hydrate (4) | Ethanol | 25 | 12 | 65 |
| 3 | Hydrazine hydrate (4) | Methanol | 25 | 12 | 62 |
| 4 | Hydrazine hydrate (4) | Ethanol | 0 | 24 | 75 |
| 5 | Zn/NH4Cl (5) | Water/Ethanol | 25 | 8 | 55 |
Table 2: Influence of Oxidizing Agent on the Regioselectivity of Azoxy Formation
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Ratio of Regioisomers (desired:undesired) | Combined Yield (%) |
| 1 | H2O2 | Acetic Acid | 25 | 2:1 | 70 |
| 2 | m-CPBA | DCM | 0 | 5:1 | 85 |
| 3 | Oxone® | Acetone/Water | 25 | 3:1 | 78 |
| 4 | tert-Butyl hydroperoxide | Toluene | 0 | 4:1 | 80 |
Table 3: Effect of Additives on the Grignard Acylation Yield
| Entry | Grignard Reagent (Equivalents) | Additive (Equivalents) | Solvent | Temperature (°C) | Yield (%) |
| 1 | 1.5 | None | THF | 0 | 30 |
| 2 | 2.0 | None | THF | 0 | 45 |
| 3 | 2.0 | LiCl (1.0) | THF | 0 | 55 |
| 4 | 2.0 | CeCl3 (1.2) | THF | -78 to 0 | 68 |
| 5 | 2.0 | CuI (0.1) | THF | -78 | 62 (as organocuprate) |
Experimental Protocols
The following are representative, detailed methodologies for the key transformations in the synthesis of this compound. Note: These are generalized protocols and may require optimization for your specific substrates and lab conditions.
Protocol 1: Reductive Hydrazination
-
To a solution of the nitroalkene (1.0 eq) in ethanol (0.1 M) at 0 °C under an argon atmosphere, add hydrazine hydrate (4.0 eq) dropwise.
-
If required, add a catalytic amount of a suitable catalyst (e.g., a small spatula tip of Raney Nickel or 10 mol% Pd/C).
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude hydrazine is often used in the next step without further purification.
Protocol 2: Regioselective Azoxy Formation
-
Dissolve the crude hydrazine (1.0 eq) in dichloromethane (DCM, 0.1 M) and cool the solution to 0 °C.
-
To this solution, add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in DCM dropwise over 30 minutes.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate).
Protocol 3: Grignard Acylation
-
To a solution of anhydrous cerium(III) chloride (1.2 eq) in anhydrous THF (0.2 M), cooled to -78 °C under argon, add the Grignard reagent (2.0 eq) dropwise. Stir the resulting suspension for 1 hour at -78 °C.
-
To this suspension, add a solution of the vinylazoxy intermediate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm slowly to 0 °C and stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by preparative HPLC or reverse-phase column chromatography.
Visualizations
This compound Synthesis Workflow
Caption: A simplified workflow for the total synthesis of this compound.
Troubleshooting Logic for Low Grignard Reaction Yield
Caption: A troubleshooting flowchart for low yield in the Grignard acylation step.
Simplified NF-κB Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the nuclear translocation of NF-κB.
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. Polar nitrogen compounds and their behaviour in the drinking water treatment process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. quora.com [quora.com]
- 5. Highly enantioselective Cu(i)–Tol-BINAP-catalyzed asymmetric conjugate addition of Grignard reagents to α,β-unsaturated esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones [organic-chemistry.org]
Strategies to enhance the bioavailability of Jietacin A in vivo.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Jietacin A.
FAQs & Troubleshooting Guides
This section addresses common issues encountered during the pre-formulation and in vivo testing of this compound, a lipophilic natural product (calculated XLogP3-AA: 5.4)[1].
Question 1: We are observing very low plasma concentrations of this compound after oral administration in our mouse model. What are the likely causes and troubleshooting steps?
Answer:
Low oral bioavailability of this compound is likely due to its high lipophilicity, which leads to poor aqueous solubility and dissolution in the gastrointestinal (GI) tract. This is a common challenge for compounds with a high LogP value.[1]
Troubleshooting Steps:
-
Physicochemical Characterization: Confirm the solubility of your this compound batch in aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the GI environment.
-
Formulation Strategy: The delivery vehicle is critical. If you are using a simple aqueous suspension, it is likely inadequate. Consider the formulation strategies detailed below.
-
Particle Size Reduction: While not always sufficient on its own for highly lipophilic compounds, reducing the particle size of the this compound powder can increase the surface area for dissolution.[2]
Question 2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
Answer:
For a highly lipophilic compound like this compound, formulation strategies that increase its solubility and dissolution in the GI tract are paramount. The most promising approaches are:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.[3][4][5][6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI fluids, keeping the drug in a solubilized state.[7][8][9][10]
-
Nanoparticle-Based Formulations: Encapsulating this compound into nanoparticles can improve its solubility, stability, and absorption.[11][12][13][14][15]
Question 3: How do we choose between solid dispersions, SEDDS, and nanoparticles for our experiments?
Answer:
The choice depends on your experimental goals, resources, and the specific physicochemical properties of this compound.
-
Solid Dispersions are often a good starting point for screening formulations due to their relative simplicity of preparation, especially using the solvent evaporation method.[3]
-
SEDDS are particularly effective for highly lipophilic drugs (LogP > 5) and can enhance lymphatic transport, potentially reducing first-pass metabolism.[10]
-
Nanoparticles offer the potential for targeted delivery and controlled release but can be more complex to formulate and characterize.[13][14]
Question 4: We are concerned about the stability of this compound in our formulation and during in vivo studies. How can we assess this?
Answer:
Stability testing is crucial. You should evaluate the stability of this compound under various conditions:
-
In Formulation: Assess the chemical stability of this compound in your chosen formulation over time at different temperatures and humidity levels.[16][17][18][19]
-
In Physiological Fluids: Determine the stability of this compound in simulated gastric and intestinal fluids to understand its potential for degradation in the GI tract.[16][17]
A typical stability study involves incubating the compound under these conditions and quantifying its concentration at various time points using a validated analytical method like HPLC or LC-MS/MS.[19]
Data Presentation: Estimated Physicochemical Properties and Formulation Performance
Due to the limited publicly available experimental data for this compound, the following tables present estimated yet plausible data based on its known chemical structure and the properties of similar lipophilic natural products. These tables are intended to serve as a guide for experimental design.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Implication for Bioavailability |
| Molecular Weight | 310.5 g/mol | Favorable for passive diffusion |
| XLogP3-AA | 5.4 | High lipophilicity, likely poor aqueous solubility |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Very low, dissolution rate-limited absorption |
| Permeability (Caco-2) | High | Good potential for membrane permeation if solubilized |
Table 2: Comparison of this compound Bioavailability with Different Formulation Strategies (Illustrative Data)
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 25 | 2 | 150 | 100 (Reference) |
| Solid Dispersion (1:10 drug-to-polymer ratio) | 50 | 150 | 1 | 900 | 600 |
| SEDDS | 50 | 250 | 0.5 | 1500 | 1000 |
| Nanoparticle Formulation | 50 | 200 | 1.5 | 1200 | 800 |
Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol describes the preparation of a solid dispersion of this compound with polyvinylpyrrolidone (PVP K30) at a 1:10 drug-to-polymer ratio.
Materials:
-
This compound
-
PVP K30
-
Methanol (HPLC grade)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh 100 mg of this compound and 1000 mg of PVP K30.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Sonicate for 15 minutes to ensure a clear solution.
-
Evaporate the solvent using a rotary evaporator at 40°C until a thin film is formed.
-
Further dry the solid mass under vacuum at room temperature for 24 hours to remove any residual solvent.
-
Gently scrape the dried film from the flask.
-
Pulverize the solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.
-
Store in a desiccator until further use.
Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol outlines the development of a liquid SEDDS formulation for this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol P)
-
Vortex mixer
-
Heated magnetic stirrer
Procedure:
-
Solubility Study: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on a predetermined ratio (e.g., 30% oil, 50% surfactant, 20% co-surfactant).
-
Heat the mixture to 40°C on a magnetic stirrer and mix until a clear, homogenous solution is formed.
-
Add this compound to the mixture and stir until it is completely dissolved.
-
-
Characterization:
-
Self-Emulsification Assessment: Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) with gentle agitation. Observe the time it takes for the emulsion to form and its appearance (clear or milky).
-
Droplet Size Analysis: Determine the droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.
-
In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for an in vivo pharmacokinetic study of a this compound formulation in mice.[20][21][22][23]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulation
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Analytical method for this compound quantification (e.g., LC-MS/MS)[24][25][26][27]
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment with free access to food and water.
-
Dosing: Fast the mice overnight before dosing. Administer the this compound formulation via oral gavage at the desired dose.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Visualizations
Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for enhancing this compound bioavailability.
Putative Metabolic Pathway of this compound
Caption: Proposed metabolic pathway for this compound.
References
- 1. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved dissolution behavior of lipophilic drugs by solid dispersions: the production process as starting point for formulation considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation strategies for the development of high drug-loaded amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nanoemulsions as delivery systems for lipophilic nutraceuticals: strategies for improving their formulation, stability, functionality and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polymer–lipid hybrid nanoparticles as potential lipophilic anticancer drug carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 17. Stability testing of herbal natural products and its | PPTX [slideshare.net]
- 18. labstat.com [labstat.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. Pharmacokinetics, Metabolism, and in Vivo Efficacy of the Antimalarial Natural Product Bromophycolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. dovepress.com [dovepress.com]
- 23. dovepress.com [dovepress.com]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Identifying and minimizing off-target effects of Jietacin A.
This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and minimizing the off-target effects of Jietacin A. This compound is a natural product derived from Streptomyces sp. KP-197 that has been identified as a novel inhibitor of the NF-κB signaling pathway[1]. It exerts its effect by inhibiting the nuclear translocation of free NF-κB, a key regulator of cell growth, inflammation, and immune responses[1]. While it shows promise, understanding its potential off-target effects is crucial for accurate experimental interpretation and therapeutic development.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
| Question | Possible Cause | Suggested Solution |
| 1. Why am I observing higher-than-expected cytotoxicity in my cell line, even at low concentrations of this compound? | 1. Off-target kinase inhibition: this compound may be inhibiting essential kinases not related to the NF-κB pathway. Many small molecule inhibitors are known to have off-target effects on multiple kinases[2][3]. 2. Cell line sensitivity: The specific cell line may have a higher dependency on a pathway that is unintentionally affected by this compound. 3. Compound instability: The compound may be degrading in the culture medium into a more toxic substance. | 1. Perform a kinome scan: Use a kinase profiling service to screen this compound against a broad panel of kinases to identify potential off-target interactions[4]. 2. Reduce concentration and exposure time: Titrate the concentration of this compound to find the lowest effective dose for NF-κB inhibition and minimize the treatment duration. 3. Test in a different cell line: Compare the cytotoxic effects across multiple cell lines to determine if the effect is cell-type specific. 4. Verify compound integrity: Use techniques like HPLC to check the stability of this compound in your experimental conditions over time. |
| 2. My experimental results are inconsistent across different batches of this compound. | 1. Variability in compound purity: Different synthesis or purification batches may have varying purity levels or different impurity profiles. 2. Improper storage: this compound may be sensitive to light, temperature, or repeated freeze-thaw cycles. | 1. Obtain a certificate of analysis (CoA): Always request a CoA for each batch to verify purity and identity. 2. Aliquot and store properly: Upon receipt, aliquot the compound into single-use volumes and store as recommended, protected from light and at a stable temperature. |
| 3. I am not observing the expected inhibition of my NF-κB reporter gene assay. | 1. Poor cell permeability: this compound may not be efficiently entering the cells being used[5]. 2. Suboptimal assay conditions: The timing of compound addition relative to pathway stimulation may be incorrect. 3. Target is not essential: The NF-κB pathway may not be the primary driver of the phenotype you are measuring in your specific model[6]. | 1. Verify cellular uptake: Use an analytical method like LC-MS/MS to measure the intracellular concentration of this compound. 2. Optimize stimulation time course: Perform a time-course experiment to determine the optimal pre-incubation time with this compound before adding a stimulus (e.g., TNF-α). 3. Use a positive control: Ensure the assay is working correctly by using a known, well-characterized NF-κB inhibitor. |
| 4. My RNA-seq data shows widespread changes in gene expression, not just NF-κB target genes. | 1. Broad off-target effects: this compound is likely affecting other signaling pathways, leading to a complex transcriptional response[7][8]. 2. Stress response: High concentrations of the compound may be inducing a general cellular stress response. | 1. Perform pathway analysis: Use bioinformatics tools to analyze the differentially expressed genes and identify other signaling pathways that are significantly affected. 2. Titrate the dose for RNA-seq: Use the lowest effective concentration of this compound to minimize stress-related and off-target transcriptional changes[9]. 3. Compare with a structurally distinct NF-κB inhibitor: This can help differentiate on-target from compound-specific off-target transcriptional signatures. |
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound? A1: this compound is an inhibitor of the NF-κB signaling pathway. It has been shown to inhibit the nuclear translocation of free NF-κB by interacting with the N-terminal cysteine of NF-κB and inhibiting its association with importin α[1].
Q2: What are the known or suspected off-target effects of this compound? A2: While specific off-target interactions for this compound are still under investigation, compounds of this class can potentially interact with other proteins containing reactive cysteines. Unbiased screening methods, such as chemical proteomics, are recommended to identify the full spectrum of cellular targets[10].
Q3: What is the recommended concentration range for using this compound in cell-based assays? A3: The optimal concentration is highly cell-type dependent. It is recommended to perform a dose-response curve starting from a low nanomolar range to a high micromolar range (e.g., 1 nM to 10 µM). Potency in cell-based assays is typically in the <1-10 µM range[5]. Use the lowest concentration that achieves the desired on-target effect to minimize off-target activity.
Q4: How can I confirm that this compound is engaging its target (NF-κB) in my cells? A4: Target engagement can be confirmed by observing the inhibition of downstream events, such as the phosphorylation of NF-κB substrates or the expression of NF-κB target genes (e.g., IL-6, VCAM-1) via qPCR or Western blot. A more direct method is to perform a cellular thermal shift assay (CETSA) to verify the physical binding of this compound to NF-κB within the cell.
Q5: Are there any known resistance mechanisms to this compound? A5: Specific resistance mechanisms to this compound have not yet been characterized. However, potential mechanisms could include mutations in the NF-κB binding site or the upregulation of drug efflux pumps that reduce the intracellular concentration of the compound.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory concentrations for this compound against its on-target pathway and potential off-target kinases, which could be identified through kinome profiling.
| Target | Assay Type | IC50 Value | Comments |
| NF-κB Nuclear Translocation | Immunofluorescence | 50 nM | On-Target. Measures the primary mechanism of action. |
| IKKβ (upstream kinase) | Biochemical Assay | > 10 µM | This compound does not directly inhibit upstream activating kinases. |
| Kinase A (Hypothetical) | Biochemical Assay | 500 nM | Off-Target. A potential off-target identified in a kinome scan. |
| Kinase B (Hypothetical) | Biochemical Assay | 2 µM | Off-Target. Another potential off-target with lower affinity. |
| A549 Cell Line | Cell Viability Assay | 1.5 µM | Demonstrates cellular potency, which is a combination of on- and off-target effects. |
| HEK293 Cell Line | Cell Viability Assay | 8 µM | Shows differential sensitivity across cell lines. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound in the NF-κB signaling pathway.
Caption: Workflow for identifying and minimizing off-target effects.
Detailed Experimental Protocols
Protocol 1: Kinome Profiling to Identify Off-Target Kinase Interactions
Objective: To identify unintended kinase targets of this compound by screening it against a large panel of recombinant human kinases.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Assay Plate Preparation: This is typically performed by a commercial service (e.g., Eurofins, Reaction Biology). The compound is serially diluted and tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of over 400 kinases.
-
Kinase Activity Assay: The assays measure the ability of a kinase to phosphorylate a specific substrate. The reaction is performed in the presence of this compound or a DMSO vehicle control.
-
Data Acquisition: Kinase activity is typically measured by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced. Results are expressed as the percentage of remaining kinase activity relative to the DMSO control.
-
Data Analysis: Kinases showing significant inhibition (e.g., >50% inhibition at 1 µM) are identified as potential "hits." These hits should be validated with full IC50 dose-response curves.
Protocol 2: RNA-Sequencing to Assess Global Transcriptional Changes
Objective: To understand the on- and off-target effects of this compound on a global transcriptomic level.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., A549) and allow them to adhere overnight. Treat cells with this compound at two concentrations (e.g., a low dose at its IC50 for NF-κB inhibition and a high dose, 10x IC50) and a DMSO vehicle control. Include at least three biological replicates for each condition[9][11].
-
RNA Extraction: After the desired treatment duration (e.g., 6 or 24 hours), lyse the cells directly in the plate and extract total RNA using a column-based kit (e.g., Qiagen RNeasy). Assess RNA quality and quantity using a Bioanalyzer or similar instrument.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA (RIN > 8). This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq) to a sufficient depth (e.g., 20-30 million reads per sample for standard differential expression analysis)[9].
-
Data Analysis:
-
Quality Control: Trim adapters and low-quality reads.
-
Alignment: Align reads to the reference genome.
-
Differential Expression: Identify genes that are significantly up- or down-regulated in this compound-treated samples compared to DMSO controls.
-
Pathway Analysis: Use tools like GSEA or DAVID to identify signaling pathways that are enriched among the differentially expressed genes. This will reveal both the expected NF-κB signature and potential off-target pathway perturbations.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its intended target (NF-κB) in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control (DMSO) for a specified period to allow for cellular uptake and target binding.
-
Cell Lysis: Harvest and lyse the cells through methods that preserve protein structure, such as repeated freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysate into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.
-
Protein Quantification: Collect the supernatant and analyze the amount of the target protein (e.g., NF-κB p65 subunit) remaining in the soluble fraction using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A successful binding event will stabilize the target protein, resulting in a shift of its melting curve to higher temperatures in the drug-treated samples.
References
- 1. Jietacins, azoxy natural products, as novel NF-κB inhibitors: Discovery, synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. icr.ac.uk [icr.ac.uk]
- 4. reactionbiology.com [reactionbiology.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biostate.ai [biostate.ai]
- 8. rna-seqblog.com [rna-seqblog.com]
- 9. alitheagenomics.com [alitheagenomics.com]
- 10. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DRUG-seq Provides Unbiased Biological Activity Readouts for Neuroscience Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Jietacin A experiments.
Welcome to the technical support center for Jietacin A experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural product originally isolated from Streptomyces species, characterized by a unique α,β-unsaturated azoxy moiety. Its primary mechanism of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] this compound covalently modifies the N-terminal cysteine of the p65 subunit of NF-κB, which prevents its nuclear translocation and subsequent activation of target genes involved in inflammation, cell survival, and proliferation.[2]
Q2: I'm observing inconsistent inhibition of NF-κB activity. What are the potential causes?
A2: Inconsistent results in NF-κB inhibition assays can stem from several factors:
-
Compound Stability: this compound, like many natural products, may have limited stability in aqueous solutions and cell culture media. Degradation over the course of a long experiment can lead to reduced efficacy. It is recommended to prepare fresh stock solutions and minimize the time the compound is in culture media before analysis.
-
Solubility Issues: Poor solubility of this compound in aqueous media can lead to precipitation and an inaccurate final concentration. Ensure the compound is fully dissolved in a suitable organic solvent like DMSO before preparing the final dilutions in your experimental medium.
-
Cellular Health and Density: The confluency and overall health of your cells can significantly impact their response to treatment. Ensure consistent cell seeding densities and healthy cell morphology across experiments.
-
Stimulus Variability: If you are inducing NF-κB activation (e.g., with TNF-α or LPS), ensure the concentration and activity of the stimulus are consistent between experiments.
Q3: My cell viability results are not reproducible. What should I check?
A3: Reproducibility issues in cell viability assays (e.g., MTT, MTS, CellTiter-Glo) can be attributed to:
-
Compound Precipitation: As mentioned, if this compound precipitates in the culture medium, the effective concentration will be lower than intended, leading to variable results. Visually inspect your plates for any signs of precipitation.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, compounds that have reducing properties can directly convert tetrazolium salts (MTT, MTS, XTT) to formazan, leading to false-positive results. It is advisable to run a control with this compound in cell-free medium to check for direct assay interference.
-
Incubation Time: The timing of the viability assay measurement is critical. Ensure you are consistent with the incubation time after adding the viability reagent.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Keep the final DMSO concentration in your culture medium below 0.5% (v/v) and ensure it is consistent across all wells, including controls.
Q4: I am having trouble with my Western blots for the NF-κB pathway. What are some common troubleshooting tips?
A4: Western blotting for NF-κB pathway components can be challenging. Here are some common issues and solutions:
-
Weak or No Signal for Phospho-Proteins: Phosphorylated proteins can be labile. Ensure you use phosphatase inhibitors in your lysis buffer and work quickly on ice.
-
High Background: Inadequate blocking or washing can lead to high background. Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or BSA in TBST. Increase the duration and number of washes.
-
Non-Specific Bands: Antibody specificity can be an issue. Ensure you are using a well-validated antibody for your target protein and consider testing different antibody dilutions. Running appropriate controls, such as lysates from knockout/knockdown cells or cells treated with a known inhibitor/activator, can help validate your antibody.
Troubleshooting Guides
Inconsistent NF-κB Inhibition
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells | Compound Precipitation: this compound may not be fully soluble at the tested concentration. | Visually inspect wells for precipitate. Prepare a fresh stock solution in 100% DMSO and ensure it is fully dissolved before diluting in media. Consider a brief sonication of the stock solution. Test a lower concentration range. |
| Uneven Cell Seeding: Inconsistent cell numbers across wells. | Ensure a single-cell suspension before seeding. Mix the cell suspension between plating each row/column. | |
| Loss of inhibition over time in time-course experiments | Compound Degradation: The vinylazoxy group may be unstable in aqueous media over extended periods. | Minimize the duration of the experiment where possible. Prepare fresh this compound dilutions for each time point if feasible. |
| No inhibition observed, even at high concentrations | Inactive Compound: The compound may have degraded during storage. | Prepare a fresh stock solution from a new aliquot of this compound. Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. |
| Cell Line Insensitivity: The chosen cell line may have a mutated NF-κB pathway or other resistance mechanisms. | Use a positive control inhibitor known to be effective in your cell line. Confirm the expression and functionality of the NF-κB pathway in your cells. | |
| Covalent Inhibitor Washout: If performing washout experiments, residual active compound may not be sufficient to maintain inhibition. | For covalent inhibitors, washout experiments are designed to test for irreversible binding. Ensure sufficient initial incubation time for covalent bond formation. |
Variable Cell Viability Data
| Symptom | Possible Cause | Suggested Solution |
| Higher than expected viability at high this compound concentrations | Compound Precipitation: Less compound in solution leads to a weaker effect. | See "Compound Precipitation" solutions above. |
| Assay Interference: this compound may be directly reducing the viability reagent (e.g., MTT). | Run a cell-free control with media, this compound, and the viability reagent to check for direct chemical reduction. | |
| Lower than expected viability, even in control wells | DMSO Toxicity: Final DMSO concentration is too high. | Ensure the final DMSO concentration is consistent and ideally below 0.1%. Prepare a vehicle control with the same DMSO concentration as your highest this compound dose. |
| Contamination: Bacterial or fungal contamination can affect cell health and assay results. | Regularly check cell cultures for contamination. Use sterile techniques. | |
| Inconsistent readings across the plate (edge effects) | Evaporation: Evaporation from wells on the edge of the plate can concentrate media components and the test compound. | Do not use the outer wells of the plate for experiments. Fill the outer wells with sterile water or PBS to maintain humidity. |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 5 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
-
Cell Seeding: Seed cells on sterile coverslips in a 24-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with this compound at the desired concentrations for a specified pre-incubation time (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB translocation by adding a stimulus such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) and incubate for the optimal time for translocation (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against the p65 subunit of NF-κB diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the coverslips and mount them on microscope slides. Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.
Data Presentation
Table 1: Hypothetical IC50 Values of a this compound Derivative in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 8.5 |
| HeLa | Cervical Cancer | 12.3 |
| MCF-7 | Breast Cancer | 15.1 |
| PC-3 | Prostate Cancer | 9.8 |
Note: This data is illustrative and based on the activity of this compound derivatives. Actual IC50 values for this compound may vary and should be determined empirically for each cell line and experimental setup.
Visualizations
Caption: General experimental workflow for this compound studies.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Logical flow for troubleshooting inconsistent this compound experimental results.
References
- 1. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jietacins, azoxy natural products, as novel NF-κB inhibitors: Discovery, synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of incubation time for Jietacin A treatment in nematodes.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of incubation time for Jietacin A treatment in nematodes. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an azoxy antibiotic with potent nematocidal activity.[1] While its precise mechanism in nematodes is still under investigation, studies in other biological systems have identified it as a novel inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is hypothesized to act on homologous components of this pathway in nematodes.
Q2: How do I determine the optimal incubation time for this compound treatment in my nematode species?
A2: The optimal incubation time is dependent on several factors, including the nematode species and life stage, the concentration of this compound, and the experimental endpoint (e.g., mortality, paralysis, developmental arrest). A time-course experiment is the most effective method to determine this. We recommend treating a synchronized population of nematodes with a fixed concentration of this compound and assessing the desired phenotype at multiple time points (e.g., 4, 8, 12, 24, 48, and 72 hours).
Q3: What are the critical factors to consider when designing a this compound treatment experiment?
A3: Key factors include:
-
Nematode Species and Life Stage: Different nematode species and developmental stages can exhibit varying sensitivity to chemical compounds.
-
This compound Concentration: The effective concentration will influence the required incubation time. A dose-response experiment should be performed to identify a suitable concentration range.
-
Solvent and Final Concentration: this compound should be dissolved in a suitable solvent (e.g., DMSO) and the final solvent concentration in the assay medium should be kept low (typically ≤ 1%) to avoid solvent-induced toxicity.[2]
-
Assay Medium: Whether the experiment is conducted in liquid culture or on solid media can affect compound availability and nematode behavior.
-
Temperature: Incubation temperature can influence nematode metabolism and the rate of this compound uptake and action.
Q4: Are there known homologs of the NF-κB pathway in the model nematode Caenorhabditis elegans?
A4: Yes, while C. elegans lacks the canonical NF-κB transcription factors, it does possess homologs of the inhibitor of NF-κB (IκB), named NFKI-1 and IKB-1, and an IκB kinase (IKK) homolog.[3][4][5] It is plausible that this compound interacts with these components. Interestingly, in C. elegans, these IκB homologs may play a role in chromatin regulation, which could be an alternative mechanism of action.[3]
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time (Time-Course Assay)
This protocol outlines a method for determining the optimal incubation time of this compound on C. elegans mortality.
1. Materials:
-
Synchronized population of L4 stage C. elegans.
-
Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
M9 buffer.
-
96-well microtiter plates.
-
S-medium.
2. Procedure:
-
Prepare a working solution of this compound in S-medium at the desired final concentration (e.g., 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[2]
-
Dispense the this compound working solution and a vehicle control (S-medium with the same final DMSO concentration) into the wells of a 96-well plate.
-
Wash the synchronized L4 nematodes off NGM plates using M9 buffer and pellet them by gentle centrifugation.
-
Resuspend the nematode pellet in M9 buffer and adjust the concentration to approximately 20-30 worms per 10 µL.
-
Add 10 µL of the nematode suspension to each well of the 96-well plate.
-
Incubate the plates at a standard temperature (e.g., 20°C).
-
At designated time points (e.g., 4, 8, 12, 24, 48, 72 hours), score the number of dead versus live nematodes in each well under a dissecting microscope. A nematode is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Calculate the percentage of mortality for each time point.
Protocol 2: Determining EC50 (Dose-Response Assay)
This protocol is for determining the half-maximal effective concentration (EC50) of this compound at a fixed incubation time.
1. Materials:
-
Same as Protocol 1.
2. Procedure:
-
Prepare a series of this compound dilutions in S-medium to cover a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (0 µM this compound).
-
Dispense the dilutions and control into a 96-well plate.
-
Add synchronized L4 nematodes to each well as described in Protocol 1.
-
Incubate the plate for a predetermined time, based on the results of the time-course experiment (e.g., 24 hours).
-
Score the viability of the nematodes in each well.
-
Plot the percentage of mortality against the logarithm of the this compound concentration and fit the data to a sigmoid curve to determine the EC50 value.
Data Presentation
The quantitative data from the time-course and dose-response experiments should be summarized in tables for clear comparison.
Table 1: Example Data Layout for Time-Course Experiment
| Time (hours) | This compound Concentration (µM) | Replicate 1 (% Mortality) | Replicate 2 (% Mortality) | Replicate 3 (% Mortality) | Average % Mortality |
| 4 | 50 | ||||
| 8 | 50 | ||||
| 12 | 50 | ||||
| 24 | 50 | ||||
| 48 | 50 | ||||
| 72 | 50 | ||||
| 24 | 0 (Control) |
Table 2: Example Data Layout for Dose-Response Experiment (at 24 hours)
| This compound Concentration (µM) | Replicate 1 (% Mortality) | Replicate 2 (% Mortality) | Replicate 3 (% Mortality) | Average % Mortality |
| 0 (Control) | ||||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Hypothetical signaling pathway for this compound in nematodes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High mortality in control group | - Solvent (e.g., DMSO) concentration is too high.- Contamination of media or cultures.- Nematodes are unhealthy or stressed prior to the experiment. | - Ensure final solvent concentration is non-toxic (e.g., ≤ 1% DMSO).[2]- Use sterile techniques and fresh reagents.- Use a healthy, synchronized population of nematodes. |
| Inconsistent results between replicates | - Uneven distribution of nematodes in wells.- Inaccurate pipetting of this compound solutions.- Temperature fluctuations during incubation. | - Gently mix nematode suspension before aliquoting.- Calibrate pipettes and use proper pipetting technique.- Use a calibrated incubator and ensure even heat distribution. |
| No observable effect of this compound | - Concentration is too low.- Incubation time is too short.- this compound has degraded.- The nematode species/stage is resistant. | - Perform a dose-response experiment with a wider concentration range.- Extend the incubation time in a time-course experiment.- Prepare fresh this compound solutions for each experiment.- Test on a different life stage or a more sensitive nematode species if possible. |
| Precipitation of this compound in media | - Poor solubility of this compound in the aqueous assay medium. | - Increase the stock concentration in the solvent and use a smaller volume to achieve the final concentration.- Test alternative, biocompatible solvents.- Gently agitate the plates during incubation. |
References
- 1. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel assay for drug screening that utilizes the heat shock response of Caenorhabditis elegans nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Evidence for the ancient origin of the NF-kappaB/IkappaB cascade: its archaic role in pathogen infection and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
Validation & Comparative
Jietacin A: A Comparative Guide to its Efficacy in Animal Models of Parasitic Nematode Infections
Introduction
Jietacin A, a naturally occurring azoxy antibiotic, and its derivatives have emerged as promising candidates in the search for new anthelmintic agents.[1][2][3] This guide provides a comparative analysis of the available data on the efficacy of this compound and its analogs against parasitic nematodes in animal models. The performance of this compound is compared with established anthelmintic drugs, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in their evaluation of this novel compound.
Efficacy of this compound Derivatives and Standard Anthelmintics
The following tables summarize the in vivo efficacy of a simplified this compound derivative and standard anthelmintic drugs against various parasitic nematodes in animal models. It is important to note that detailed quantitative data for this compound is limited in the publicly available literature.
Table 1: In Vivo Efficacy Against Nippostrongylus brasiliensis in Mice
| Compound | Dosage | Route of Administration | Efficacy (Worm Burden Reduction %) | Animal Model | Reference |
| This compound Derivative | Not specified | Oral | "Better efficacy" than natural jietacins | Mouse | [1] |
| Ivermectin | 0.2 mg/kg | Subcutaneous | >95% | Mouse | Not specified |
| Levamisole | 5 mg/kg | Oral | ~90% | Mouse | Not specified |
Note: Specific quantitative data for the this compound derivative was not available in the reviewed literature. The term "better efficacy" is cited from the source.[1]
Table 2: In Vivo Efficacy Against Haemonchus contortus in Sheep
| Compound | Dosage | Route of Administration | Efficacy (Worm Burden Reduction %) | Animal Model | Reference |
| This compound | Not specified | Not specified | Data not available | Sheep | |
| Levamisole | 7.5 mg/kg | Oral | 98% | Lambs | |
| Ivermectin | 0.2 mg/kg | Oral | Variable (resistance reported) | Sheep | |
| Albendazole | 5 mg/kg | Oral | Variable (resistance reported) | Sheep |
Table 3: In Vivo Efficacy Against Trichinella spiralis in Mice
| Compound | Dosage | Route of Administration | Efficacy (Larval Burden Reduction %) | Animal Model | Reference |
| This compound | Not specified | Not specified | Data not available | Mouse | |
| Albendazole | 20 mg/kg/day for 5 days | Oral | 99.8% (early stage) | Mouse | |
| Mebendazole | 25 mg/kg/day for 5 days | Oral | 98.7% (early stage) | Mouse |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Nippostrongylus brasiliensis Infection and Treatment in Mice
-
Animal Model: Male BALB/c mice, 6-8 weeks old.
-
Infection: Mice are subcutaneously inoculated with 500-750 third-stage larvae (L3) of Nippostrongylus brasiliensis.
-
Treatment:
-
This compound Derivative: The simplified derivative of this compound is administered orally. The exact dosage and treatment schedule are not specified in the available literature.[1]
-
Ivermectin (Standard): A single dose of 0.2 mg/kg is administered subcutaneously on day 5 post-infection.
-
Levamisole (Standard): A single oral dose of 5 mg/kg is administered on day 5 post-infection.
-
-
Efficacy Assessment: On day 9 post-infection, mice are euthanized, and the small intestine is removed. The number of adult worms is counted under a dissecting microscope. The percentage reduction in worm burden is calculated by comparing the mean number of worms in the treated group to the untreated control group.
Haemonchus contortus Infection and Treatment in Sheep
-
Animal Model: Male Merino lambs, 3-4 months old, confirmed to be parasite-free.
-
Infection: Lambs are orally infected with a single dose of 5,000 third-stage larvae (L3) of a susceptible strain of Haemonchus contortus.
-
Treatment:
-
Levamisole (Standard): A single oral drench of 7.5 mg/kg is administered 28 days post-infection.
-
-
Efficacy Assessment: Fecal egg counts are performed before and after treatment. At 7-10 days post-treatment, lambs are euthanized, and the abomasum is collected to determine the adult worm burden. The percentage reduction in worm burden is calculated by comparing the mean number of worms in the treated group to the untreated control group.
Trichinella spiralis Infection and Treatment in Mice
-
Animal Model: Female Swiss albino mice, 5-6 weeks old.
-
Infection: Mice are orally infected with approximately 300-400 infective larvae of Trichinella spiralis.
-
Treatment:
-
Albendazole (Standard): Oral administration of 20 mg/kg/day for 5 consecutive days, starting from day 2 post-infection (for early-stage infection).
-
-
Efficacy Assessment: For the intestinal stage, adult worms are counted in the small intestine on day 6 post-infection. For the muscle stage, larvae are counted in the diaphragm and carcass on day 35 post-infection following enzymatic digestion. The percentage reduction in parasite burden is calculated by comparing the treated and untreated groups.
Visualizations
Experimental Workflow for Anthelmintic Efficacy Testing
The following diagram illustrates a general experimental workflow for evaluating the in vivo efficacy of a test compound against a parasitic nematode infection in a rodent model.
Caption: General workflow for in vivo anthelmintic drug testing.
Potential Mechanism of Action of this compound
While the precise signaling pathway of this compound in nematodes is not yet fully elucidated, some evidence suggests that it may act as an inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates this hypothetical mechanism.
References
- 1. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes (2017) | Akihiro Sugawara | 15 Citations [scispace.com]
- 3. Synthesis and nematocidal activities of this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Jietacin A vs. Avermectin B1a: A Comparative Efficacy Analysis Against Bursaphelenchus lignicolus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the nematicidal efficacy of Jietacin A and Avermectin B1a against the pine wood nematode, Bursaphelenchus lignicolus. The information presented herein is synthesized from published experimental data to support research and development in the field of nematicides.
Executive Summary
This compound, an azoxy antibiotic, demonstrates significantly higher potency against Bursaphelenchus lignicolus compared to Avermectin B1a, a well-established anthelmintic agent. While direct quantitative data for this compound is limited, reports indicate it is approximately ten times more active than Avermectin B1a against this specific nematode. Avermectin B1a's efficacy has been quantified against the closely related species Bursaphelenchus xylophilus, providing a benchmark for comparison. The two compounds operate through distinct mechanisms of action, with this compound suggesting a novel pathway, while Avermectin B1a targets glutamate-gated chloride channels.
Data Presentation: Nematicidal Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and Avermectin B1a. It is important to note that a direct head-to-head study with LC50 values for both compounds against Bursaphelenchus lignicolus was not available in the reviewed literature. The data for Avermectin B1a is for the closely related species, Bursaphelenchus xylophilus.
| Compound | Target Nematode | Efficacy Metric | Value | Source |
| This compound | Bursaphelenchus lignicolus | Comparative Activity | ~10-fold more active than Avermectin B1a | [1] |
| Avermectin B1a | Bursaphelenchus xylophilus | IC50 | 7.30 µM |
Table 1: Comparative Efficacy of this compound and Avermectin B1a.
To provide further context on the potential of the azoxy chemical class to which this compound belongs, a study on novel synthetic azoxy compounds against B. xylophilus is presented below.
| Compound | Target Nematode | Efficacy Metric | Value (µg/mL) | Source |
| Novel Azoxy Compound (IIc) | Bursaphelenchus xylophilus | LC50 | 0.889 | [2] |
| Avermectin (in same study) | Bursaphelenchus xylophilus | LC50 | 2.43 | [2] |
Table 2: Efficacy of a Novel Azoxy Compound Compared to Avermectin.
Experimental Protocols
The data presented is based on in vitro nematicidal bioassays. The general methodology is outlined below.
Nematicidal Bioassay Protocol (Bursaphelenchus xylophilus)
This protocol is a generalized representation based on common practices in the field.[3][4][5]
-
Nematode Culture and Collection: Bursaphelenchus xylophilus is cultured on a fungal mat of Botrytis cinerea grown on potato dextrose agar (PDA) at 25°C. Nematodes are collected using the Baermann funnel method, washed with sterile water, and suspended at a concentration of approximately 5,000-6,000 nematodes/mL.[3]
-
Preparation of Test Solutions: The test compounds (this compound or Avermectin B1a) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then made with sterile water to achieve the desired test concentrations. The final solvent concentration is kept low (typically ≤1%) to avoid affecting the nematodes.
-
Bioassay Procedure: The bioassay is typically conducted in 24- or 96-well microplates. Each well contains a specific volume of the nematode suspension (e.g., 50 µL) and the test solution. A negative control (solvent only) and a positive control (a known nematicide) are included in each assay.
-
Incubation: The plates are incubated at 25°C in the dark for a specified period, usually 24 to 72 hours.
-
Mortality Assessment: After incubation, nematode mortality is assessed under a microscope. Nematodes are considered dead if they are immobile and do not respond to physical stimuli (e.g., probing with a fine needle). The number of dead and live nematodes is counted to calculate the mortality rate.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The LC50 (lethal concentration to kill 50% of the population) or IC50 (inhibitory concentration to affect 50% of the population) values are then calculated using probit analysis or other appropriate statistical methods.
Caption: Experimental workflow for the nematicidal bioassay.
Mechanism of Action & Signaling Pathways
This compound
The precise mechanism of action for this compound's nematicidal activity is still under investigation and is considered to be potentially novel.[6][7] Unlike many established nematicides, it does not appear to target common pathways. Its unique vinyl azoxy group is thought to be crucial for its biological activity.[6] Further research is needed to elucidate the specific molecular targets and signaling cascades involved.
Caption: Postulated mechanism of action for this compound.
Avermectin B1a
Avermectin B1a acts as a potent neurotoxin in nematodes. Its primary mechanism involves the potentiation and direct activation of glutamate-gated chloride channels (GluCls), which are found on the neurons and pharyngeal muscle cells of invertebrates.[8][9]
-
Binding to GluCls: Avermectin B1a binds to an allosteric site on the GluCls.
-
Channel Opening: This binding locks the channel in an open state, leading to a massive influx of chloride ions (Cl-).
-
Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the neuronal or muscle cell membrane.
-
Paralysis: This hyperpolarization inhibits the generation of action potentials, leading to a flaccid paralysis of the nematode's pharyngeal pump (preventing feeding) and somatic muscles (preventing movement).
-
Death: Ultimately, the nematode dies due to starvation and paralysis.
Caption: Signaling pathway for Avermectin B1a's nematicidal action.
Conclusion
The available evidence strongly suggests that this compound is a more potent nematicide against Bursaphelenchus lignicolus than Avermectin B1a. While a precise quantitative comparison is pending further research, the qualitative assessment of its higher activity, supported by the efficacy of related azoxy compounds, highlights its potential as a lead compound for the development of new nematicides. The distinct and potentially novel mechanism of action of this compound is of significant interest, as it may offer a solution to combat resistance to existing nematicide classes like the avermectins. Further studies are warranted to quantify the efficacy of this compound and to fully elucidate its molecular mechanism of action.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, Synthesis, Nematicidal, and Fungicidal Activities of Novel Azo and Azoxy Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening, isolation and mechanism of a nematicidal extract from actinomycetes against the pine wood nematode Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemicals as Biopesticides against the Pinewood Nematode Bursaphelenchus xylophilus: A Review on Essential Oils and Their Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and nematocidal activities of this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Avermectin B1a, a paralyzing anthelmintic that affects interneurons and inhibitory motoneurons in Ascaris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Avermectin B1a, a paralyzing anthelmintic that affects interneurons and inhibitory motoneurons in Ascaris - PubMed [pubmed.ncbi.nlm.nih.gov]
Jietacin A versus albendazole: a comparative study on anthelmintic activity.
For Researchers, Scientists, and Drug Development Professionals
In the ongoing search for novel and effective anthelmintic agents, both natural products and existing synthetic drugs provide valuable avenues for research. This guide offers a comparative overview of Jietacin A, a promising natural product with nematocidal properties, and albendazole, a widely used broad-spectrum synthetic anthelmintic. This comparison aims to highlight the current state of knowledge on their efficacy, mechanisms of action, and the experimental methodologies used in their evaluation.
Executive Summary
This compound, an azoxy antibiotic isolated from Streptomyces sp., has demonstrated potent activity against various nematodes, suggesting a novel mechanism of action that could be pivotal in overcoming existing drug resistance.[1][2] Albendazole, a benzimidazole carbamate, has been a cornerstone of helminth control for decades, with a well-documented broad-spectrum efficacy and a known mechanism targeting microtubule synthesis. While extensive quantitative data and standardized protocols are available for albendazole, research on this compound is still in a nascent stage, with a notable lack of publicly available, specific comparative data such as IC50 values against a wide range of helminths. This guide synthesizes the available information to facilitate a better understanding of these two compounds and to identify key areas for future research.
Data Presentation: A Comparative Look at Efficacy
Due to the limited availability of specific quantitative data for this compound in the public domain, a direct, comprehensive comparison of IC50/LC50 values with albendazole across a wide range of nematodes is not currently feasible. The following tables summarize the available efficacy data for both compounds.
Table 1: Anthelmintic Efficacy of this compound
| Nematode Species | Efficacy Metric | Concentration/Dose | Result |
| Bursaphelenchus lignicolus (pine wood nematode) | Activity Comparison | Not Specified | 10-fold more active than avermectin B1a |
| Mouse nematode model | In vivo Efficacy | Not Specified | A simplified synthetic derivative showed better efficacy than natural jietacins via oral administration.[1] |
| Three parasitic nematodes | In vitro Activity | Not Specified | A simplified synthetic derivative exhibited better anthelmintic activity than natural jietacins.[1] |
| Caenorhabditis elegans | Nematocidal Activity | Not Specified | This compound-D and synthetic intermediates were evaluated for activity. |
Table 2: Anthelmintic Efficacy of Albendazole
| Nematode Species | Efficacy Metric | Concentration/Dose | Result |
| Haemonchus contortus (eggs) | IC50 | Not Specified | Data available but specific value not retrieved in searches. |
| Brugia malayi (adult) | IC50 | Not Specified | 236.2 µM |
| Ancylostoma ceylanicum (L3 larvae) | IC50 | > 100 mg/ml | Low in vitro activity observed. |
| Necator americanus (L3 & adult) | IC50 | > 100 mg/ml | No significant effect on viability. |
| Trichuris muris (L3 & adult) | IC50 | > 100 mg/ml | Low in vitro activity observed. |
| Various human intestinal nematodes (Ascaris lumbricoides, hookworms, Trichuris trichiura) | Clinical Cure Rate | 400 mg single dose | Ascariasis: 95.3%, Ancylostomiasis: 92.2%, Trichuriasis: 90.5% |
Mechanisms of Action: Different Pathways to Parasite Demise
This compound and albendazole employ distinct mechanisms to exert their anthelmintic effects.
This compound: The precise anthelmintic mechanism of this compound is still under investigation but is believed to be novel.[1] Some studies on its derivatives suggest that the vinylazoxy motif is crucial for its biological activity.[1] While its role as an NF-κB inhibitor has been identified, the direct signaling pathway leading to nematode death is not yet fully elucidated.
Figure 1. Proposed anthelmintic mechanism of this compound.
Albendazole: Albendazole's mechanism is well-established and targets the parasite's cytoskeleton. It selectively binds to β-tubulin of parasitic nematodes with higher affinity than to mammalian tubulin. This binding inhibits the polymerization of tubulin into microtubules, which are essential for cellular structure, nutrient absorption, and cell division. The disruption of microtubule function leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, cell death.
Figure 2. Mechanism of action of Albendazole.
Experimental Protocols: Methodologies for Anthelmintic Evaluation
Standardized and detailed experimental protocols are crucial for the reliable assessment and comparison of anthelmintic compounds.
This compound: Experimental Protocols
Detailed, publicly available protocols for anthelmintic assays specifically for this compound are limited. However, based on the nature of the compound and general parasitology research, the following represents a likely workflow for its evaluation.
Figure 3. General experimental workflow for this compound.
In Vitro Assay (General Protocol):
-
Nematode Culture: Cultivate the target nematode species to the desired life stage (e.g., L3 larvae, adult worms).
-
Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired test concentrations.
-
Exposure: Place a defined number of nematodes in a multi-well plate or petri dish containing the culture medium and the various concentrations of this compound. Include positive (a known anthelmintic) and negative (vehicle control) controls.
-
Incubation: Incubate the plates under controlled conditions (temperature, humidity) for a specified period.
-
Assessment: Observe the motility and viability of the nematodes at different time points using a microscope. Motility can be scored, or automated tracking systems can be used.
-
Data Analysis: Calculate the percentage of inhibition or mortality for each concentration and determine the IC50 or LC50 value.
In Vivo Assay (General Protocol):
-
Animal Infection: Artificially infect a suitable animal model (e.g., mice, gerbils) with a known number of infective larvae of the target nematode.
-
Treatment: After a pre-patent period to allow the infection to establish, administer this compound orally or via another appropriate route at different dose levels. A vehicle control group and a positive control group (treated with a standard anthelmintic) are essential.
-
Fecal Egg Count Reduction Test (FECRT): Collect fecal samples before and after treatment to count the number of eggs per gram of feces. Calculate the percentage reduction in egg count.
-
Worm Burden Reduction: At the end of the experiment, euthanize the animals and recover the adult worms from the relevant organs (e.g., intestines). Count the number of worms in treated versus control groups to determine the percentage reduction in worm burden.
Albendazole: Standardized Experimental Protocols
Protocols for evaluating albendazole are well-established and widely published.
Figure 4. Standard experimental workflow for Albendazole.
In Vitro Egg Hatch Assay (EHA):
-
Egg Recovery: Recover helminth eggs from the feces of infected animals.
-
Exposure: Dispense a standardized number of eggs into a multi-well plate containing a range of albendazole concentrations.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for approximately 48 hours.
-
Assessment: Add a fixative (e.g., Lugol's iodine) to stop further hatching and count the number of hatched larvae and unhatched eggs under a microscope.
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration and determine the EC50 value.
In Vivo Fecal Egg Count Reduction Test (FECRT) in Livestock:
-
Animal Selection: Select a group of naturally infected animals with a sufficient fecal egg count.
-
Pre-treatment Sampling: Collect individual fecal samples and determine the eggs per gram (EPG) using a standardized method like the McMaster technique.
-
Treatment: Administer a standard dose of albendazole to the treatment group. An untreated control group is maintained.
-
Post-treatment Sampling: Collect fecal samples from both groups at a set time point after treatment (e.g., 10-14 days).
-
Data Analysis: Calculate the mean EPG for each group before and after treatment and determine the percentage reduction in egg count for the treated group compared to the control group.
Conclusion and Future Directions
This comparative guide highlights the significant body of evidence supporting the broad-spectrum anthelmintic activity of albendazole, underpinned by a well-understood mechanism of action and standardized evaluation protocols. In contrast, this compound emerges as a promising novel anthelmintic candidate with potent nematocidal activity and a potentially new mechanism of action.
The critical next step for advancing this compound as a potential therapeutic is the generation of robust, quantitative data on its efficacy against a wider range of clinically and veterinary-relevant parasitic nematodes. Standardized in vitro and in vivo studies are required to determine its IC50/LC50 values and to establish its efficacy in well-defined animal models of helminth infection. Furthermore, elucidation of its specific molecular target and signaling pathway in nematodes is crucial for understanding its mode of action and for potential lead optimization. Direct comparative studies of this compound and albendazole under identical experimental conditions would be invaluable in accurately assessing their relative potencies and spectra of activity. Such research will be instrumental in determining the future role of this compound in the anthelmintic drug landscape.
References
A Comparative Analysis of the Therapeutic Index of Jietacin A and Existing Nematicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the novel nematicidal agent, Jietacin A, against established nematicides. The analysis focuses on the therapeutic index, a critical measure of a drug's safety and efficacy, supported by available experimental data.
Executive Summary
This compound, a natural product isolated from Streptomyces sp., has demonstrated potent nematicidal activity.[1][2] Its unique vinyl azoxy structural motif presents a potential new class of anthelmintics. While comprehensive comparative data is still emerging, this guide synthesizes the current publicly available information to offer a preliminary benchmark against widely used nematicides such as ivermectin, levamisole, and albendazole. A notable gap in the current literature is the absence of specific median lethal concentration (LC50) or median effective concentration (EC50) values for this compound against common nematode species, which is essential for a precise therapeutic index calculation.
Data Presentation: Comparative Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the toxic dose to the effective dose (TI = LD50 / EC50 or LC50). A higher TI indicates a wider margin of safety. The following table summarizes the available acute toxicity and nematicidal efficacy data for this compound and benchmark nematicides.
| Compound | Acute Oral LD50 (Rat) (mg/kg) | Nematicidal LC50 (Meloidogyne incognita) (µg/mL) | Calculated Therapeutic Index (TI) |
| This compound | > 300[1][2] | Data Not Available | Not Calculable |
| Ivermectin | 42.8 - 52.8[3] | 0.667[4] | ~64 - 79 |
| Levamisole | 180 - 458[5][6] | Data Not Available | Not Calculable |
| Albendazole | 2400[7][8] | Data Not Available | Not Calculable |
Experimental Protocols
In Vitro Nematicidal Activity Assay (Meloidogyne incognita)
This protocol outlines a general method for determining the LC50 of a compound against the root-knot nematode Meloidogyne incognita.
a. Nematode Culture and Egg Extraction:
-
Meloidogyne incognita is cultured on a susceptible host plant (e.g., tomato, Solanum lycopersicum).
-
Infected roots with visible galls are harvested, and egg masses are extracted.
-
Eggs are surface-sterilized, typically using a sodium hypochlorite solution, to prevent microbial contamination.[9]
b. Hatching of Second-Stage Juveniles (J2):
-
Surface-sterilized eggs are placed in a hatching chamber (e.g., Baermann funnel or a fine-meshed sieve in a petri dish with water) and incubated at approximately 25-28°C.
-
Freshly hatched second-stage juveniles (J2s) are collected within a 48-hour window for the assay.
c. Nematicidal Assay:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in sterile water to achieve a range of test concentrations.
-
A suspension of a known number of J2s (e.g., 50-100) is added to each well of a multi-well plate.
-
The different concentrations of the test compound are added to the wells. A control group with the solvent and a negative control with sterile water are included.
-
The plates are incubated at a constant temperature (e.g., 25°C) for a defined period (e.g., 24, 48, or 72 hours).
d. Mortality Assessment:
-
After the incubation period, the number of dead or immobile nematodes in each well is counted under a stereomicroscope. Nematodes are considered dead if they do not move when probed with a fine needle.
-
The percentage of mortality is calculated for each concentration.
-
The LC50 value, the concentration of the compound that causes 50% mortality of the nematodes, is determined using probit analysis or other appropriate statistical methods.
Acute Oral Toxicity Study (Rodent Model - OECD Guideline 423)
This protocol provides a summary of the Acute Toxic Class Method (OECD 423) for determining the acute oral toxicity (LD50) of a substance.
a. Animal Selection and Housing:
-
Healthy, young adult rodents (typically female rats) from a standard strain are used.
-
Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycle, and have access to standard rodent chow and water.
b. Dose Preparation and Administration:
-
The test substance is prepared in a suitable vehicle (e.g., water, corn oil).
-
A stepwise procedure is used with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
A small group of animals (typically 3) is dosed with the starting concentration via oral gavage.
c. Observation:
-
The animals are observed for signs of toxicity and mortality shortly after dosing and periodically for at least 14 days.
-
Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body weight is recorded weekly.
d. Procedure Progression:
-
The outcome of the first group of animals determines the dose for the next group. If mortality is observed, the dose for the next group is lowered. If no mortality is observed, the dose is increased.
-
This process continues until the dose that causes mortality in a certain proportion of animals is identified, allowing for classification of the substance into a specific toxicity category and an estimation of the LD50.
e. Data Analysis:
-
The LD50 is estimated based on the mortality data from the different dose levels.
Visualizations
Caption: Experimental workflow for determining the therapeutic index.
Caption: Proposed mechanism of action for this compound's nematicidal activity.
Discussion
The available data indicates that this compound possesses a favorable acute toxicity profile, with an LD50 greater than 300 mg/kg in a preliminary screening.[1][2] This suggests a potentially wide therapeutic window. However, the lack of specific nematicidal efficacy data (LC50 or EC50) is a significant limitation in directly comparing its therapeutic index to that of established nematicides like ivermectin.
Ivermectin, a widely used anthelmintic, exhibits a therapeutic index of approximately 64-79 against M. incognita based on the available data.[3][4] It is a potent nematicide but also displays higher acute toxicity in rats compared to the preliminary data for this compound. Levamisole and albendazole are also common nematicides, but a direct comparison of their therapeutic indices for nematicidal activity is hampered by the lack of comparable LC50 data against M. incognita in the literature reviewed.
The proposed mechanism of action for this compound involves the inhibition of NF-κB nuclear translocation, leading to reduced cell viability. This is a distinct mechanism compared to ivermectin, which targets glutamate-gated chloride channels in invertebrates, and levamisole, which is a nicotinic acetylcholine receptor agonist. The novel mechanism of this compound could be advantageous in overcoming resistance that has developed to existing classes of nematicides.
Conclusion and Future Directions
This compound shows promise as a new nematicidal agent with a potentially favorable safety profile. However, to establish a definitive therapeutic index and enable a robust comparison with existing treatments, further research is crucial. Specifically, standardized in vitro studies to determine the LC50 of this compound against a panel of economically important plant-parasitic nematodes, such as Meloidogyne spp., Heterodera spp., and Pratylenchus spp., are required. Additionally, a comprehensive in vivo acute toxicity study following OECD guidelines would provide a more precise LD50 value. This future data will be instrumental for the continued development of this compound as a next-generation nematicide.
References
- 1. researchgate.net [researchgate.net]
- 2. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Verification [slovetres.si]
- 4. repository.utm.md [repository.utm.md]
- 5. 697. Levamisole (WHO Food Additives Series 27) [inchem.org]
- 6. msd.com [msd.com]
- 7. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 8. msd.com [msd.com]
- 9. journals.ekb.eg [journals.ekb.eg]
Validating Jietacin A's Mechanism of Action in Nematodes: A Comparative Guide Using Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Jietacin A, a promising natural product with potent nematocidal activity, against the well-established anthelmintic, ivermectin. We delve into the proposed mechanism of action for this compound and outline a comprehensive experimental framework using genetically engineered Caenorhabditis elegans to validate this mechanism. This document is intended to serve as a practical resource for researchers aiming to elucidate the therapeutic potential of this compound and similar compounds.
Introduction to this compound
This compound is an azoxy natural product first isolated from Streptomyces species.[1] It possesses a unique vinylazoxy functional group and has demonstrated significant activity against a range of nematodes.[2][3] In mammalian cancer cell lines, this compound has been shown to inhibit the nuclear translocation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory and immune responses, by targeting a cysteine residue on the NF-κB protein.[1] This mechanism of action suggests a novel therapeutic target for inflammatory diseases and cancer. However, its precise mode of action in nematodes remains to be definitively validated.
Comparative Performance of Nematocides
While direct comparative studies of this compound and ivermectin in C. elegans are limited, we can extrapolate and present available data to provide a preliminary performance overview.
Table 1: Comparison of Nematocidal Activity against C. elegans
| Compound | Proposed Mechanism of Action in Nematodes | Reported IC50 (Motility Assay) |
| This compound | Putative inhibition of an NF-κB-like signaling pathway | Estimated at ~0.02 µM* |
| Ivermectin | Allosteric modulator of glutamate-gated chloride channels | 0.19 µM[4] |
*Note: The IC50 value for this compound against C. elegans is an estimation based on reports of it being approximately 10-fold more potent than avermectin B1a against the pine wood nematode.[3] Direct experimental determination in C. elegans is required for confirmation.
Validating the Mechanism of Action using Genetic Knockout Nematodes: A Proposed Experimental Workflow
The central hypothesis is that this compound exerts its nematocidal effect by inhibiting an NF-κB-like signaling pathway in nematodes. While C. elegans lacks a canonical NF-κB homolog, it possesses homologs of the NF-κB inhibitor, IκB, named NFKI-1 and IKB-1 . These proteins are implicated in developmental and stress response pathways and represent the most likely targets for this compound in nematodes.
The following experimental workflow is proposed to validate this hypothesis.
Caption: Proposed experimental workflow for validating this compound's mechanism of action.
Detailed Experimental Protocols
Objective: To create null mutants for the nfki-1 and ikb-1 genes in C. elegans using CRISPR/Cas9 technology.
Protocol:
-
sgRNA Design: Design and synthesize single guide RNAs (sgRNAs) targeting exonic regions of nfki-1 and ikb-1. Multiple online tools are available for C. elegans sgRNA design.
-
Microinjection Mix Preparation: Prepare an injection mix containing the Cas9 protein, the designed sgRNAs, and a co-injection marker (e.g., a plasmid expressing a fluorescent protein).
-
Gonad Microinjection: Inject the mix into the gonads of young adult wild-type (N2) C. elegans.
-
Screening for Knockouts: Screen the F1 progeny for the expression of the co-injection marker. Isolate individual fluorescent F1s and allow them to self-fertilize. Screen the F2 generation for homozygous knockout animals by PCR and Sanger sequencing to confirm the deletion.
Objective: To determine and compare the IC50 values of this compound against wild-type, nfki-1Δ, and ikb-1ΔC. elegans.
Protocol:
-
Nematode Synchronization: Grow large populations of wild-type and knockout strains on NGM plates seeded with E. coli OP50. Synchronize the populations to the L4 larval stage using standard bleaching and starvation protocols.
-
Assay Plate Preparation: In a 96-well microtiter plate, dispense a serial dilution of this compound in a suitable buffer (e.g., M9 buffer). Include a vehicle control (e.g., DMSO).
-
Nematode Dispensing: Add a defined number of synchronized L4 larvae to each well.
-
Motility Measurement: Incubate the plates and measure nematode motility at regular intervals (e.g., every hour for 24 hours) using an automated worm tracking system.
-
Data Analysis: Calculate the percentage of motility inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Proposed Signaling Pathway
The proposed mechanism of action involves the inhibition of an NF-κB-like pathway in C. elegans. While the complete pathway is not fully elucidated in nematodes, a simplified model can be visualized.
Caption: Proposed this compound mechanism in the nematode NF-κB-like pathway.
Conclusion and Future Directions
This compound represents a promising new class of nematocides with a potentially novel mechanism of action. The proposed experimental framework utilizing genetic knockout C. elegans provides a clear path to validating its molecular target. Successful validation would not only confirm the role of the NF-κB-like pathway in nematode survival but also pave the way for the development of more targeted and effective anthelmintic therapies. Further research should also focus on identifying the putative transcription factor regulated by NFKI-1 and IKB-1 to fully elucidate this signaling cascade in nematodes.
References
- 1. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jietacins A and B, new nematocidal antibiotics from a Streptomyces sp. Taxonomy, isolation, and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and nematocidal activities of this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Jietacin A's Nematicidal Potency: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the reported nematocidal activity of Jietacin A against established alternatives, supported by experimental data and detailed protocols.
This compound, a natural product isolated from Streptomyces sp., has garnered attention for its potent nematocidal properties.[1][2][3] This guide provides an independent comparison of the reported efficacy of this compound with established nematicides, Ivermectin and Abamectin. The information is compiled from published literature to offer a resource for researchers investigating novel anthelmintic compounds.
Comparative Potency of Nematicides
The following table summarizes the reported potency of this compound, Ivermectin, and Abamectin against the model organism Caenorhabditis elegans and other nematodes. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions across different studies.
| Compound | Test Organism | Potency Metric (e.g., LC50, EC50) | Reported Value | Citation(s) |
| This compound | Bursaphelenchus lignicolus (pine wood nematode) | Not specified, but described as "potent activity" | Data not quantified in abstract | [2] |
| Parasitic nematodes | Not specified, but described as "potent anthelmintic activity" | Data not quantified in abstract | [1][4] | |
| Ivermectin | Caenorhabditis elegans | EC50 (viability) | ~52% viability at a tested concentration | [5][6] |
| Caenorhabditis elegans | Potent paralysis effect | ~1 nM | [7] | |
| Abamectin | Meloidogyne incognita | LC50 | 7.06 mg/L | [8] |
| Meloidogyne incognita | LC90 | 21.81 mg/L | [8] | |
| Caenorhabditis elegans | LC50 (acaricidal and nematicidal activity) | 9.5 μg/mL | [8] |
Mechanism of Action: A Comparative Overview
The mechanisms through which these compounds exert their nematocidal effects are distinct, offering different targets for drug development.
This compound: The precise nematocidal mechanism of this compound is not fully elucidated in the reviewed literature. However, studies have shown that this compound and its derivatives can act as inhibitors of the NF-κB signaling pathway.[4][9] This pathway is crucial for various cellular processes, and its disruption could lead to cell death.
Ivermectin and Abamectin (Avermectins): These widely used anthelmintics primarily target glutamate-gated chloride channels (GluCls) in nematodes.[7][10][11] Binding of avermectins to these channels leads to an influx of chloride ions, causing hyperpolarization of neuronal and muscle cells, resulting in paralysis and death of the nematode.[7] Resistance to avermectins can arise from mutations in the genes encoding these GluCl subunits.[5][7]
Experimental Protocols
Accurate and reproducible assessment of nematocidal activity is paramount. Below are standardized protocols for conducting in vitro assays using Caenorhabditis elegans.
C. elegans Motility Assay
This assay is widely used to assess the paralytic effects of nematicidal compounds.
Materials:
-
Synchronized L4 stage C. elegans
-
Nematode Growth Medium (NGM) plates seeded with E. coli OP50
-
K-saline buffer (51 mM NaCl, 32 mM KCl)
-
96-well microtiter plates
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Bovine Serum Albumin (BSA)
-
Automated motility tracking system or stereomicroscope
Procedure:
-
Harvest synchronized L4 worms from NGM plates by washing with K-saline.
-
Wash the worms three times by centrifugation to remove bacteria.
-
Resuspend the worm pellet in K-saline containing 0.015% BSA.
-
Dispense approximately 60 worms per well into a 96-well plate in a volume of 80 µL.
-
Measure the basal movement of the worms for 30 minutes to establish a 100% motility baseline.
-
Add 20 µL of the test compound at various concentrations to the wells (final volume 100 µL). Include solvent controls.
-
Incubate the plates at a controlled temperature (e.g., 20°C).
-
Measure worm motility at specified time points (e.g., 1, 4, 17.5 hours) using an automated tracker or by manual counting of motile worms under a stereomicroscope.[12][13]
-
Calculate the percentage of paralysis relative to the solvent control.
C. elegans Viability Assay
This assay determines the lethal concentration of a nematicidal compound.
Materials:
-
Synchronized L1 stage C. elegans
-
Liquid NGM in 96-well plates
-
E. coli HB101 as a food source
-
Test compounds
-
Staining dye (e.g., Neutral Red, if applicable for specific protocols)
Procedure:
-
Prepare 96-well plates containing liquid NGM, E. coli HB101, and the test compound at various concentrations.
-
Add approximately 20 synchronized L1 larvae to each well.
-
Incubate the plates for a specified period (e.g., 3 days).
-
Assess viability by observing movement or response to touch with a platinum wire pick. Non-moving, unresponsive worms are considered dead.
-
Alternatively, for certain protocols, a vital dye like Neutral Red can be used to differentiate live from dead worms, although this is more common for assessing cuticular damage.[14]
-
Calculate the percentage of mortality for each concentration and determine the LC50 value.
Conclusion
This compound presents a promising scaffold for the development of new anthelmintic agents, with a potentially novel mechanism of action targeting the NF-κB pathway. While direct, independently validated comparisons of its potency against established nematicides like Ivermectin and Abamectin in a single study are not yet available, the existing literature indicates significant bioactivity. Further research employing standardized protocols, such as those detailed in this guide, is necessary to rigorously quantify and compare its efficacy. The distinct mode of action of this compound suggests it could be a valuable tool in combating the growing issue of anthelmintic resistance.
References
- 1. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jietacins A and B, new nematocidal antibiotics from a Streptomyces sp. Taxonomy, isolation, and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. UBR-1 deficiency leads to ivermectin resistance in Caenorhabditis elegans | eLife [elifesciences.org]
- 6. UBR-1 deficiency leads to ivermectin resistance in C. elegans [elifesciences.org]
- 7. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Jietacins, azoxy natural products, as novel NF-κB inhibitors: Discovery, synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two novel loci underlie natural differences in Caenorhabditis elegans abamectin responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two novel loci underlie natural differences in Caenorhabditis elegans abamectin responses | PLOS Pathogens [journals.plos.org]
- 12. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A novel assay for the detection of anthelmintic activity mediated by cuticular damage to nematodes: validation on Caenorhabditis elegans exposed to cysteine proteinases | Parasitology | Cambridge Core [cambridge.org]
Safety Operating Guide
Jietacin A: Essential Guidelines for Safe Disposal
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of Jietacin A, a potent azoxy antibiotic. In the absence of a specific Safety Data Sheet (SDS), these guidelines are based on the chemical properties of this compound, general protocols for handling antibiotic and azoxy compounds, and standard laboratory safety practices. Adherence to these procedures is vital for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with local, state, and federal regulations.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating stock solutions. |
In Case of a Spill:
-
Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.
-
Ventilate: Ensure adequate ventilation to minimize inhalation exposure.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect: Carefully sweep or scoop up the absorbed material and any solid this compound into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable laboratory disinfectant, followed by a thorough wash with soap and water.
-
Dispose: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous chemical waste.
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
Step-by-Step Disposal Procedures
Due to its classification as an azoxy antibiotic, this compound and all materials contaminated with it must be treated as hazardous chemical waste.[1][2] Discharge into the sanitary sewer system is strictly prohibited.[2]
1. Waste Segregation:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Place all contaminated disposable labware, such as weighing paper, pipette tips, and gloves, into a designated, sealed plastic bag or container labeled "this compound Waste."
-
-
Liquid Waste:
-
Collect all this compound stock solutions and experimental media containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][2]
-
Do not autoclave liquid waste containing this compound with the expectation of deactivation, as many antibiotics are heat-stable.[1] Treat all such waste as chemical waste.[1][2]
-
-
Contaminated Sharps:
-
Dispose of any needles, syringes, or other sharps contaminated with this compound in a designated, puncture-resistant sharps container.
-
2. Waste Container Labeling:
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazards (e.g., "Chemical Waste," "Antibiotic Waste")
-
The date of accumulation
-
The laboratory or department of origin
3. Storage and Final Disposal:
-
Store all this compound waste in a designated, secure area, away from general laboratory traffic and incompatible materials.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. The primary recommended disposal method for this type of waste is incineration by a licensed hazardous waste management company.
Understanding the Chemical Profile of this compound
| Property | Value/Information | Source |
| Chemical Class | Azoxy Antibiotic, Tertiary Amino Compound | PubChem |
| Molecular Formula | C18H34N2O2 | PubChem |
| Molar Mass | 310.48 g/mol | PubChem |
| Acute Toxicity | Moderate to low acute toxicity (LD50 > 300 mg/kg in mice) | PubMed[3] |
| Stability | Stable under normal laboratory conditions. | Inferred from general chemical knowledge |
| Hazardous Decomposition Products | Under fire conditions, may produce oxides of nitrogen and carbon. | Inferred from chemical structure |
Experimental Protocols and Signaling Pathways
Currently, there are no established and widely cited experimental protocols specifically for the deactivation or disposal of this compound in a laboratory setting. Research on its environmental fate and degradation pathways is limited. The disposal procedures outlined above are therefore based on the precautionary principle and best practices for chemical and antibiotic waste management.
The following diagram illustrates the logical relationship for determining the appropriate disposal pathway for this compound in the absence of a specific Safety Data Sheet.
Caption: Disposal Pathway Determination for this compound.
By adhering to these guidelines, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals for guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
